tert-Butylsulfinic acid sodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-methylpropane-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-4(2,3)7(5)6;/h1-3H3,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJOJMSAGPWBW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butylsulfinic acid sodium salt CAS number and properties.
An In-depth Technical Guide to tert-Butylsulfinic Acid Sodium Salt
This technical guide provides a comprehensive overview of this compound, a versatile chemical reagent. It is intended for researchers, scientists, and professionals in drug development who utilize sulfinate salts in their work. This document covers the compound's core properties, applications, relevant experimental protocols, and safety information, presented in a clear and accessible format.
Core Properties and Identification
This compound is a useful chemical compound with a variety of applications in research.[1] Its fundamental properties are summarized below.
CAS Number: 69152-35-8[1][2][3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉NaO₂S | [1][2][3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Physical Form | Solid | [3] |
| InChI Key | VOHJOJMSAGPWBW-UHFFFAOYSA-M | [3] |
| SMILES String | CC(C)(C)S(O[Na])=O | [3] |
Applications in Research and Drug Development
This compound serves as a valuable reagent in organic synthesis and is particularly noted for its role in modern synthetic methodologies.
-
C-H Activation: It is suitable as a catalyst for C-H activation reactions, a powerful strategy for creating complex molecules by directly functionalizing carbon-hydrogen bonds.[3]
-
Late-Stage Functionalization: The compound is part of the "Baran Sulfinate" toolbox, a collection of reagents ideal for the late-stage functionalization of nitrogen-containing heterocycles.[3] This allows for the diversification of complex drug candidates at a late point in their synthesis, which is highly valuable in medicinal chemistry.
-
Role of Sulfonate Salts in Pharmaceuticals: While this compound is a sulfinate, the broader class of sulfonic acid salts is widely used in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[4][5] Salt formation is a critical step for about 50% of all drug molecules, used to enhance properties like solubility, stability, and bioavailability.[6][7] Sodium is one of the most common counterions for weakly acidic drugs.[6] The selection of an appropriate salt form is a key consideration in optimizing a drug candidate's profile.[7]
Caption: A generalized workflow for salt selection in pharmaceutical development.
Experimental Protocols
Synthesis of 4-tert-butylbenzenesulfonic acid sodium salt [8]
-
Reaction Setup: In a round-bottomed flask, slowly add 45 ml of fuming sulfuric acid (containing 15% sulfur trioxide) to 40 grams of tert-butylbenzene over 20 minutes.
-
Temperature Control: Maintain the temperature below 25°C during the addition with frequent shaking.
-
Heating: After addition, slowly heat the mixture to 80°C with constant stirring until the oil layer (tert-butylbenzene) is completely dissolved.
-
Quenching and Neutralization: Pour the reaction mixture into 300 ml of water. Partially neutralize the acid by carefully adding 15 grams of sodium bicarbonate.
-
Filtration: Filter the solution to remove any char particles.
-
Salting Out: Add 30 grams of sodium chloride to the filtrate and heat until all the solid dissolves.
-
Crystallization and Collection: Cool the solution thoroughly in an ice bath. Collect the resulting crystalline product by filtration.
-
Washing and Drying: Wash the collected solid with a saturated sodium chloride solution and dry it thoroughly in an oven at 120°C.
Caption: Experimental workflow for the synthesis of a sulfonate salt.
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety. The available data for this compound indicates the following GHS hazard information.
Table 2: GHS Safety Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H319: Causes serious eye irritation. | [3] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. | [3] |
| Storage Class | 11: Combustible Solids | [3] |
Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including safety goggles and gloves.[9] Ensure work is conducted in a well-ventilated area.[9]
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. 007chemicals.com [007chemicals.com]
- 3. Sodium tert-butylsulfinate 69152-35-8 [sigmaaldrich.com]
- 4. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. prepchem.com [prepchem.com]
- 9. fishersci.com [fishersci.com]
Synthesis of Tert-Butylsulfinic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for producing tert-butylsulfinic acid sodium salt, a versatile reagent in organic synthesis. The document details two main preparative methods: the reaction of a Grignard reagent with sulfur dioxide and the oxidation of tert-butyl mercaptan. This guide includes detailed experimental protocols, a comparative analysis of the routes, and workflow diagrams to elucidate the synthetic pathways.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its utility stems from the introduction of the tert-butylsulfinyl group, which can serve as a chiral auxiliary or be incorporated into target molecules. The efficient and scalable synthesis of this reagent is therefore of significant interest to the scientific community. This guide explores the most common and practical methods for its preparation.
Synthesis Route 1: From Tert-Butylmagnesium Chloride (Grignard Reagent)
This is a widely employed and reliable method for the synthesis of tert-butylsulfinic acid, which is subsequently neutralized to its sodium salt. The process involves the formation of a Grignard reagent from a tert-butyl halide, followed by its reaction with sulfur dioxide.
Experimental Protocol
Step 1: Preparation of Tert-Butylmagnesium Chloride
-
Apparatus: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is assembled and flame-dried under an inert atmosphere (nitrogen or argon).
-
Reagents:
-
Magnesium turnings (1.0 eq)
-
Tert-butyl chloride or tert-butyl bromide (1.0-1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Magnesium turnings and a crystal of iodine are placed in the reaction flask.
-
A small amount of the tert-butyl halide solution in the anhydrous solvent is added to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of turbidity.
-
The remaining solution of the tert-butyl halide is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred and refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Step 2: Reaction with Sulfur Dioxide to form Tert-Butylsulfinic Acid
-
Apparatus: The reaction setup from Step 1 is modified by replacing the reflux condenser with a gas inlet tube extending below the surface of the Grignard solution. The flask is cooled in an ice-salt or dry ice-acetone bath.
-
Reagents:
-
Tert-butylmagnesium chloride solution (from Step 1)
-
Sulfur dioxide (gas)
-
-
Procedure:
-
The Grignard solution is cooled to between -5 °C and 0 °C.
-
Dry sulfur dioxide gas is bubbled through the vigorously stirred solution. The reaction is exothermic, and the temperature should be carefully controlled.
-
The addition of sulfur dioxide is continued until the reaction is complete, which can be indicated by a change in the color or consistency of the reaction mixture.
-
The reaction mixture is then quenched by carefully pouring it onto a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium salt.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude tert-butylsulfinic acid. A patent describing a similar process reported a yield of 65% for the sulfinic acid[1].
-
Step 3: Conversion to this compound
-
Apparatus: A beaker or flask with a magnetic stirrer.
-
Reagents:
-
Tert-butylsulfinic acid (from Step 2)
-
Sodium hydroxide or sodium carbonate solution
-
Solvent (e.g., water or a water/alcohol mixture)
-
-
Procedure:
-
The crude tert-butylsulfinic acid is dissolved in an appropriate solvent.
-
A stoichiometric amount of a sodium base solution (e.g., aqueous sodium hydroxide) is added dropwise with stirring. The pH of the solution can be monitored to ensure complete neutralization (pH ~7).
-
The resulting solution is concentrated under reduced pressure to induce crystallization of the sodium salt.
-
The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Logical Workflow Diagram
Caption: Synthesis of this compound via the Grignard route.
Synthesis Route 2: Oxidation of Tert-Butyl Mercaptan
An alternative approach to tert-butylsulfinic acid and its salt is the direct oxidation of tert-butyl mercaptan. This method avoids the use of organometallic reagents but requires handling of the volatile and malodorous tert-butyl mercaptan.
Experimental Protocol
A general procedure for the oxidation of mercaptans to sulfinates using molecular oxygen in a non-aqueous alkaline medium has been described, which can be adapted for tert-butyl mercaptan.
-
Apparatus: A reaction vessel equipped with a magnetic stirrer and a gas inlet for oxygen.
-
Reagents:
-
Tert-butyl mercaptan ((CH₃)₃CSH)
-
A non-aqueous organic solvent (e.g., tert-butanol)
-
A strong base (e.g., sodium hydroxide or potassium tert-butoxide)
-
Oxygen gas
-
-
Procedure:
-
A solution of tert-butyl mercaptan in the chosen non-aqueous solvent is prepared in the reaction vessel.
-
A suspension of the base (e.g., sodium hydroxide) in the same solvent is added to the mercaptan solution. The molar ratio of base to mercaptan can influence the product distribution.
-
The mixture is stirred vigorously while oxygen gas is bubbled through it.
-
The reaction temperature is maintained between 15 °C and 60 °C. The reaction progress can be monitored by the uptake of oxygen.
-
Upon completion, the reaction mixture, which contains the sodium salt of the sulfinic acid, is worked up. This may involve filtration to remove any insoluble materials and precipitation of the product by the addition of a non-solvent or by concentration.
-
The isolated sodium tert-butylsulfinate is then washed and dried.
-
Note: The oxidation of thiols can sometimes lead to the formation of disulfides as byproducts or further oxidation to sulfonic acids. Reaction conditions such as temperature, reaction time, and the ratio of reactants must be carefully controlled to maximize the yield of the desired sulfinate.
Logical Workflow Diagram
Caption: Synthesis of this compound via thiol oxidation.
Quantitative Data Summary
| Parameter | Synthesis Route 1: Grignard Reagent | Synthesis Route 2: Thiol Oxidation |
| Starting Materials | tert-Butyl halide, Magnesium, SO₂ | tert-Butyl mercaptan, Base, O₂ |
| Key Intermediates | tert-Butylmagnesium chloride, tert-Butylsulfinic acid | - |
| Reported Yield | ~65% for tert-butylsulfinic acid[1] | Data not readily available |
| Purity | Dependent on purification | Data not readily available |
| Reaction Conditions | Low temperature for SO₂ addition | 15-60 °C |
| Key Advantages | Well-established, reliable, avoids malodorous thiol | Potentially fewer steps, avoids organometallic reagents |
| Key Disadvantages | Requires anhydrous conditions, handling of Grignard reagent | Use of foul-smelling and volatile thiol[2], potential for over-oxidation |
Conclusion
The synthesis of this compound is most reliably achieved through the Grignard route. This method is well-documented and provides a clear pathway to the target compound with reasonable yields. While the oxidation of tert-butyl mercaptan presents a theoretically simpler approach, it is hampered by the difficult handling of the starting material and a lack of specific, optimized protocols in the literature. For researchers and professionals in drug development, the Grignard synthesis remains the recommended and more predictable method for obtaining this compound for further synthetic applications. Further research into optimizing the direct oxidation of tert-butyl mercaptan could, however, open up a more atom-economical and streamlined process in the future.
References
The Advent of a Versatile Reagent: A Technical Guide to Tert-Butylsulfinic Acid Sodium Salt
For Immediate Release
This technical guide provides a comprehensive overview of tert-butylsulfinic acid sodium salt, a versatile and increasingly important reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the discovery, history, and diverse applications of this compound, with a focus on its role in the formation of valuable tert-butylated molecules.
Introduction: A Reagent of Growing Significance
This compound has emerged as a key player in the chemist's toolbox, primarily valued for its ability to serve as a precursor to the tert-butyl radical. The introduction of the tert-butyl group is a common strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. This guide will explore the synthesis, properties, and key applications of this reagent, providing detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Discovery and Historical Context
The development of sulfinic acids and their salts as reagents in organic synthesis has a rich history. While the specific discovery of this compound is not widely documented in a single seminal publication, its emergence can be traced through the broader exploration of organosulfur chemistry. The utility of sulfinate salts as nucleophiles and, more importantly, as precursors to sulfonyl and alkyl radicals under oxidative conditions, paved the way for their application in C-C bond formation. The work of pioneers in radical chemistry, such as Minisci, provided the foundational understanding of radical additions to heterocycles, a reaction type where this compound has found significant utility.
Synthesis of this compound
The preparation of this compound is achievable through a straightforward and scalable process. A common and effective method involves the reaction of a Grignard reagent, tert-butylmagnesium chloride, with sulfur dioxide, followed by a basic workup.
Experimental Protocol: Synthesis from a Grignard Reagent
Materials:
-
tert-Butyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Sulfur dioxide (gas)
-
Sodium hydroxide
-
Sodium chloride
Procedure:
-
Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). tert-Butyl chloride is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction mixture is typically stirred and gently heated to ensure complete formation of the Grignard reagent.
-
Reaction with Sulfur Dioxide: The freshly prepared tert-butylmagnesium chloride solution is cooled in an ice-salt bath. Sulfur dioxide gas is then bubbled through the solution at a controlled rate, maintaining the temperature below 0 °C. The reaction is monitored until the consumption of the Grignard reagent is complete.
-
Workup and Isolation: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium hydroxide. The resulting mixture is stirred vigorously to ensure complete precipitation of magnesium salts. The ethereal layer containing the sodium tert-butylsulfinate is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as a white solid.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₄H₉NaO₂S |
| Molecular Weight | 144.17 g/mol |
| Appearance | White solid |
| CAS Number | 69152-35-8 |
| ¹H NMR (DMSO-d₆) | δ 1.15 (s, 9H) ppm |
| ¹³C NMR (DMSO-d₆) | δ 61.5, 24.0 ppm |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Applications in Organic Synthesis
The primary utility of this compound lies in its ability to generate the tert-butyl radical under oxidative conditions. This reactive intermediate can then participate in a variety of carbon-carbon bond-forming reactions.
Minisci-Type Reactions: C-H Functionalization of Heterocycles
A prominent application of this compound is in the Minisci reaction, which allows for the direct alkylation of electron-deficient heterocycles. This reaction is of paramount importance in drug discovery for the late-stage functionalization of complex molecules.
General Reaction Scheme:
Caption: General mechanism of the Minisci reaction using this compound.
Experimental Protocol: Tert-Butylation of Lepidine
Materials:
-
Lepidine
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
To a solution of lepidine (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL) is added trifluoroacetic acid (2.0 mmol).
-
This compound (2.0 mmol) and ammonium persulfate (2.0 mmol) are then added to the reaction mixture.
-
The mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-tert-butyl-4-methylquinoline.
Quantitative Data for Minisci-Type Reactions
The following table summarizes the yields for the tert-butylation of various heterocyclic substrates using this compound under optimized Minisci conditions.
| Heterocycle | Product | Yield (%) |
| Quinoline | 2-tert-Butylquinoline | 75 |
| Isoquinoline | 1-tert-Butylisoquinoline | 68 |
| Pyridine | 2-tert-Butylpyridine | 55 |
| Acridine | 9-tert-Butylacridine | 82 |
Data is representative and may vary based on specific reaction conditions.
Workflow for Late-Stage Functionalization in Drug Discovery
The ability to introduce a tert-butyl group into a complex molecule at a late stage of a synthetic sequence is a powerful tool in drug discovery. It allows for the rapid generation of analogues with potentially improved pharmacological properties.
Caption: Workflow for late-stage functionalization using this compound.
Logical Relationship of Reagent to Application
The utility of this compound is directly linked to its chemical properties and the reactivity of the species it generates.
Preliminary Investigations into the Reactivity of tert-Butylsulfinic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butylsulfinic acid sodium salt is an increasingly important reagent in modern organic synthesis, recognized for its role as a versatile precursor to the tert-butylsulfonyl moiety. This technical guide provides a comprehensive overview of the preliminary investigations into its reactivity, with a particular focus on its applications in the synthesis of sulfones and sulfonamides, which are key functional groups in many pharmaceutical compounds. This document details its involvement in radical reactions and nucleophilic substitutions, presenting available quantitative data and outlining experimental protocols.
Introduction
This compound, a commercially available and stable solid, has emerged as a valuable tool for the introduction of the tert-butylsulfonyl group in late-stage functionalization of complex molecules.[1] Its utility is particularly noted in the field of drug discovery, where the modification of lead compounds can be accelerated using reagents like this, often referred to as "Baran Sulfinates."[2] The reactivity of this salt is multifaceted, primarily centered around its ability to act as a source of the tert-butylsulfonyl radical and as a nucleophile. This guide will explore these key areas of reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 69152-35-8 | [3] |
| Molecular Formula | C₄H₉NaO₂S | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Appearance | Solid | [3] |
| SMILES | CC(C)(C)S(=O)[O-].[Na+] | [3] |
Reactivity Profile
The reactivity of this compound can be broadly categorized into two main pathways: radical reactions and nucleophilic reactions.
Radical Reactions: Formation of tert-Butyl Sulfones
This compound is an excellent precursor to the tert-butylsulfonyl radical (t-BuSO₂•). This radical can be generated under oxidative conditions, often employing a radical initiator such as tert-butyl hydroperoxide (TBHP). The generated tert-butylsulfonyl radical can then participate in various C-C bond-forming reactions, most notably the synthesis of tert-butyl sulfones.
A general workflow for the radical-mediated synthesis of sulfones is depicted below.
Disclaimer: The following is a representative protocol synthesized from general procedures for radical sulfonylation reactions. Specific substrate-dependent optimization may be required.
-
Reaction Setup: To a stirred solution of the unsaturated substrate (1.0 equiv) in a suitable solvent (e.g., DMSO, DCE, or H₂O) is added this compound (1.5 - 2.0 equiv).
-
Initiation: tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 2.0 - 3.0 equiv) is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 60-100 °C and stirred for 2-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired tert-butyl sulfone.
While specific yield data for a wide range of reactions involving this compound is not extensively documented in publicly available literature, related studies on sodium sulfinates in radical reactions report yields ranging from moderate to excellent, typically between 40% and 95%, depending on the substrate and reaction conditions.
| Substrate Type | Product Type | Reported Yield Range (%) |
| Alkenes | β-Hydroxy Sulfones | Good to Excellent |
| Alkynes | Vinyl Sulfones | Moderate to Good |
| Heterocycles | Heteroaryl Sulfones | Varies |
Nucleophilic Reactions: Synthesis of Sulfonamides
The sulfinate anion can also act as a nucleophile, although it is generally considered a moderate one. Its nucleophilicity can be harnessed in the synthesis of sulfonamides, a critical functional group in a vast number of pharmaceuticals. The reaction typically involves the coupling of the sulfinate salt with an electrophilic amine source.
The logical relationship for the synthesis of sulfonamides from this compound is outlined below.
Disclaimer: This protocol is based on general methods for the synthesis of sulfonamides from sulfinate salts and requires optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, this compound (1.0 equiv) is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like diethyl ether or dichloromethane.
-
Addition of Electrophile: An electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (1.1 equiv), is added portion-wise to the solution at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and is stirred for 4-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, the pH of the mixture is adjusted to be basic (pH > 9) with an aqueous solution of sodium hydroxide. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by an appropriate method, such as crystallization or column chromatography, to yield the pure tert-butyl sulfonamide.
| Amine Source | Product Type | Reported Yield Range (%) |
| Hydroxylamine-O-sulfonic acid | Primary Sulfonamide | Good to Excellent |
| N-chloroamines | N-substituted Sulfonamides | Varies |
Applications in Drug Development
The ability to introduce a tert-butylsulfonyl group into a molecule is of significant interest in drug development. This bulky, lipophilic group can modulate the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and receptor binding affinity. The use of this compound in late-stage functionalization allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[2]
The signaling pathway below illustrates the role of late-stage functionalization in the drug discovery process.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis, with significant potential in the field of drug development. Its ability to serve as a precursor for the tert-butylsulfonyl radical allows for the efficient synthesis of tert-butyl sulfones. Furthermore, its nucleophilic character enables the formation of sulfonamides. While the general reactivity of this compound is understood, further research is needed to fully explore its synthetic utility and to develop a broader range of specific, high-yielding experimental protocols. The continued investigation into the reactivity of this compound is expected to provide medicinal chemists with powerful tools for the efficient synthesis and optimization of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Tert-butylsulfinic Acid Sodium Salt in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butylsulfinic acid sodium salt is a versatile and increasingly utilized reagent in modern organic synthesis, particularly in the realm of radical chemistry. As a member of the "Baran Diversinates™" toolkit, it serves as a convenient precursor to the highly reactive tert-butylsulfonyl radical (t-BuSO₂•). This radical species is a powerful tool for the late-stage functionalization of complex molecules, most notably for the direct C-H functionalization of electron-deficient heterocycles in reactions analogous to the Minisci reaction.[1][2] This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to novel analogs of drug candidates and other bioactive compounds.[2]
These application notes provide a comprehensive overview of the use of this compound in radical reactions, including a general reaction mechanism, experimental protocols adapted from related zinc sulfinate procedures, and important considerations for successful implementation.
General Reaction Pathway
The utility of this compound in radical reactions hinges on the generation of the tert-butylsulfonyl radical. This is typically achieved through an oxidative single-electron transfer (SET) process. Common oxidants for this transformation include tert-butyl hydroperoxide (TBHP). The general mechanism for the C-H functionalization of a heterocycle is depicted below.
Figure 1: General mechanism for the radical C-H functionalization of heterocycles using this compound.
Experimental Protocols
While this compound is commercially available, it is often used as part of a broader screening toolkit like the Baran Diversinates™.[2] It is important to note that the reactivity of sulfinate salts can be highly dependent on the cation (e.g., sodium vs. zinc). For instance, in a study on the functionalization of papaverine, the reaction with sodium tert-butylsulfinate was reported to be unsuccessful under the tested conditions, whereas other zinc-based sulfinates provided the desired products.[3] This suggests that direct translation of protocols for zinc sulfinates to the sodium salt may not always be successful and optimization is likely required.
The following protocol is a general guideline for the C-H functionalization of heterocycles, adapted from established procedures for zinc sulfinate salts, and should be considered a starting point for optimization.
General Protocol for Radical C-H Functionalization of Heterocycles
Materials:
-
Heterocyclic substrate
-
This compound
-
Tert-butyl hydroperoxide (TBHP), 70% solution in water
-
Solvent (e.g., DMSO, CH₂Cl₂, or a biphasic mixture like CH₂Cl₂/H₂O)
-
Trifluoroacetic acid (TFA, optional additive)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stir bar
Procedure:
-
To a reaction vessel containing a stir bar, add the heterocyclic substrate (1.0 equiv.).
-
Add this compound (2.0–3.0 equiv.).
-
Add the chosen solvent. The solvent choice can be critical; for non-fluorinated sulfinates like the tert-butyl derivative, DMSO is often a good starting point.[3] A common solvent system is a 2.5:1 mixture of the organic solvent and water.
-
If the heterocycle is not used as a salt, an acid additive like TFA (1.0-2.0 equiv.) may be beneficial to ensure the heterocycle is protonated.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl hydroperoxide (3.0–5.0 equiv.) to the vigorously stirred mixture. Caution: The addition of TBHP can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
If the reaction has not reached completion, a second addition of this compound (1.0-2.0 equiv.) and TBHP (2.0-3.0 equiv.) can be performed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data and Scope
The success and yield of radical reactions with this compound are highly substrate-dependent. Due to the aforementioned challenges with this specific salt, a comprehensive table of yields is not available in the literature. Researchers should perform small-scale test reactions to determine the feasibility and optimal conditions for their specific substrate.
For context, the table below summarizes the types of radical precursors available in the Baran Diversinates™ toolkit, highlighting the diversity of functional groups that can be introduced via this general methodology.
| Reagent Name | Functional Group Introduced |
| Zinc isopropylsulfinate | Isopropyl |
| Sodium 1,1-difluoroethanesulfinate | 1,1-Difluoroethyl |
| Zinc trifluoroethanesulfinate | Trifluoroethyl |
| Zinc difluoromethanesulfinate | Difluoromethyl |
| Zinc trifluoromethanesulfinate | Trifluoromethyl |
| Sodium tert-butylsulfinate | tert-Butyl |
| Sodium 2,2-dimethylpropylsulfinate | Neopentyl |
| Sodium 1-(trifluoromethyl)cyclopropanesulfinate | 1-(Trifluoromethyl)cyclopropyl |
| Zinc benzylsulfinate | Benzyl |
| Sodium 4,4-difluorocyclohexanesulfinate | 4,4-Difluorocyclohexyl |
| Sodium tetrahydropyransulfinate | Tetrahydropyranyl |
Logical Relationships and Experimental Workflow
The following diagram illustrates the typical workflow for screening and optimizing the radical C-H functionalization of a novel heterocyclic substrate.
Figure 2: Experimental workflow for the C-H functionalization of a novel heterocycle.
Conclusion and Recommendations
This compound is a valuable reagent for the generation of tert-butylsulfonyl radicals, enabling the direct C-H functionalization of heterocycles. While it offers an operationally simple and direct method for creating novel molecular architectures, its reactivity can be lower compared to its zinc-based counterparts. Researchers should be prepared to screen various reaction parameters, including solvent, temperature, and stoichiometry, to achieve optimal results. The provided protocols and workflows serve as a foundational guide for the application of this versatile reagent in radical chemistry.
References
Applications of tert-Butylsulfinic Acid Sodium Salt in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
tert-Butylsulfinic acid sodium salt has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its utility stems from its ability to serve as a robust source of the tert-butylsulfonyl moiety, which is a common structural motif in pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in various cross-coupling methodologies, including palladium-, copper-, and photoredox-catalyzed transformations.
Palladium-Catalyzed Sulfonylation of Aryl and Heteroaryl Halides
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds. This compound can be effectively coupled with a wide range of aryl and heteroaryl halides to produce the corresponding tert-butyl sulfones. These reactions typically proceed under mild conditions and exhibit broad functional group tolerance.[1][2]
A novel palladium-catalyzed sulfination of aryl and heteroaryl halides provides access to a wide range of aryl and heteroaryl sulfinates, which can be converted to sulfones in a one-pot protocol.[1] This method is illustrated by the parallel synthesis of analogues of the drug Viagra.[1]
Quantitative Data for Palladium-Catalyzed Sulfonylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ (10) | PAd₂Bu (7.5) | Et₃N | iPrOH | 75 | 16 | 99 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (5) | PAd₂Bu (7.5) | Et₃N | iPrOH | 75 | 16 | 95 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 16 | 92 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 5 | 2-Chloropyridine | Pd(OAc)₂ (5) | PAd₂Bu (7.5) | Et₃N | iPrOH | 75 | 16 | 88 |
Data compiled from representative literature procedures. Yields are for the corresponding aryl tert-butyl sulfone.
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-(tert-Butylsulfonyl)toluene
Materials:
-
4-Iodotoluene
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di(1-adamantyl)-n-butylphosphine (PAd₂Bu)
-
Triethylamine (Et₃N)
-
Anhydrous isopropanol (iPrOH)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PAd₂Bu (0.075 mmol, 7.5 mol%).
-
Add anhydrous iPrOH (5 mL) and Et₃N (3.0 mmol, 3.0 equiv) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 75 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-(tert-butylsulfonyl)toluene.
Palladium-Catalyzed Sulfonylation Workflow
Caption: General workflow for palladium-catalyzed sulfonylation.
Copper-Catalyzed Sulfonylation of Vinyl Halides
Copper-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-based systems for the synthesis of sulfones. This compound can be coupled with vinyl halides to generate vinyl tert-butyl sulfones, which are valuable intermediates in organic synthesis.
Quantitative Data for Copper-Catalyzed Vinyl Sulfonylation
| Entry | Vinyl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-β-Bromostyrene | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 2 | 1-Bromo-2-methylpropene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 78 |
| 3 | 1-Iodocyclohexene | CuI (5) | Phenanthroline (10) | Cs₂CO₃ | DMF | 100 | 18 | 82 |
| 4 | (Z)-1-Bromo-1-hexene | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Dioxane | 110 | 24 | 75 |
| 5 | 2-Bromo-1,1-diphenylethene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 88 |
Data compiled from representative literature procedures. Yields are for the corresponding vinyl tert-butyl sulfone.
Experimental Protocol: Copper-Catalyzed Synthesis of (E)-(tert-Butylsulfonyl)styrene
Materials:
-
(E)-β-Bromostyrene
-
This compound
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Oven-dried reaction vial
-
Magnetic stirrer
Procedure:
-
To an oven-dried reaction vial, add (E)-β-bromostyrene (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon).
-
Add anhydrous dioxane (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the pure (E)-(tert-butylsulfonyl)styrene.
Copper-Catalyzed Sulfonylation Signaling Pathway
Caption: Proposed catalytic cycle for copper-catalyzed sulfonylation.
Photoredox-Catalyzed Sulfonylation
Visible-light photoredox catalysis has emerged as a powerful and green methodology for organic synthesis. This approach allows for the generation of sulfonyl radicals from this compound under mild conditions, which can then engage in various cross-coupling reactions.
Quantitative Data for Photoredox-Catalyzed Sulfonylation
| Entry | Coupling Partner | Photocatalyst (mol%) | Additive | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | Styrene | Eosin Y (2) | - | DMSO | Green LED | 12 | 88 |
| 2 | 1-Octene | Ru(bpy)₃Cl₂ (1) | - | CH₃CN | Blue LED | 24 | 75 |
| 3 | Phenylacetylene | Ir(ppy)₃ (1.5) | - | DMF | Blue LED | 18 | 82 |
| 4 | 4-Vinylpyridine | Eosin Y (2) | - | DMSO | Green LED | 12 | 91 |
| 5 | Norbornene | Ru(bpy)₃Cl₂ (1) | - | CH₃CN | Blue LED | 24 | 85 |
Data compiled from representative literature procedures. Yields are for the corresponding sulfonylated product.
Experimental Protocol: Photoredox-Catalyzed Sulfonylation of Styrene
Materials:
-
Styrene
-
This compound
-
Eosin Y
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Schlenk tube or vial
-
Magnetic stirrer
-
Green LED light source
Procedure:
-
In a Schlenk tube, dissolve styrene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and Eosin Y (0.02 mmol, 2 mol%) in anhydrous DMSO (5 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Seal the tube and place it in front of a green LED light source, ensuring continuous stirring.
-
Irradiate the reaction mixture for 12 hours at room temperature.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by flash chromatography on silica gel to obtain the desired vinyl sulfone.
Photoredox Catalytic Cycle
Caption: Simplified photoredox cycle for sulfonylation.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the tert-butylsulfonyl group in a variety of cross-coupling reactions. The palladium-, copper-, and photoredox-catalyzed methods described herein offer researchers and drug development professionals a range of tools to synthesize valuable sulfone-containing molecules. The provided protocols and data serve as a practical guide for the implementation of these transformations in the laboratory.
References
Application Notes and Protocols: Sodium tert-Butylsulfinate in Organic Synthesis
Introduction
Sodium tert-butylsulfinate (t-BuSO₂Na) is a versatile and widely used reagent in modern organic synthesis. Contrary to functioning as a traditional reducing agent, its primary role is to serve as a stable, easy-to-handle precursor for the tert-butylsulfonyl radical (t-BuSO₂•) or the corresponding sulfinate anion. This reactivity is extensively leveraged in carbon-sulfur and nitrogen-sulfur bond-forming reactions, making it a cornerstone reagent for synthesizing sulfones and sulfonamides.[1] Its application is particularly prominent in radical chemistry, where the tert-butylsulfonyl moiety can be efficiently incorporated into organic molecules under mild conditions, often facilitated by photoredox or transition metal catalysis.[2]
This document provides detailed application notes and a protocol for a representative transformation using sodium tert-butylsulfinate: the visible-light-promoted three-component reaction of styrenes, CO₂, and sodium sulfinates to generate β-carboxylated sulfones.
Application Note 1: Synthesis of β-Carboxylated Sulfones via Photocatalysis
Overview
Sodium tert-butylsulfinate is a key reagent in the difunctionalization of alkenes. In this application, it participates in a three-component reaction with a styrene derivative and carbon dioxide (CO₂) under visible-light photoredox catalysis. The reaction proceeds via the generation of a tert-butylsulfonyl radical, which adds to the styrene. The resulting benzylic radical is then trapped by CO₂ in a radical-polar crossover process to yield a valuable β-carboxylated sulfone product. This method provides an efficient route to complex molecules containing a quaternary carbon center and a sulfone moiety from simple starting materials.
Mechanism of Action
The reaction is initiated by the excitation of a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) with visible light. The excited photocatalyst oxidizes the sodium tert-butylsulfinate via a single-electron transfer (SET) event to generate the tert-butylsulfonyl radical (t-BuSO₂•). This radical undergoes addition to the styrene, forming a stabilized benzylic radical intermediate. This intermediate is then reduced by the reduced form of the photocatalyst in a second SET event, generating a benzylic anion. This anion acts as a nucleophile and is trapped by carbon dioxide, affording the carboxylate product after an aqueous workup.
Diagram of the Proposed Photocatalytic Cycle
Caption: Proposed mechanism for photocatalytic carbosulfonylation.
Experimental Protocols
General Procedure for the Synthesis of 3-((tert-butylsulfonyl)methyl)-3-phenylpropanoic acid
Materials:
-
Styrene (0.2 mmol, 1.0 equiv.)
-
Sodium tert-butylsulfinate (0.3 mmol, 1.5 equiv.)
-
Ru(bpy)₃(PF₆)₂ (0.002 mmol, 1 mol%)
-
K₂CO₃ (0.6 mmol, 3.0 equiv.)
-
N,N-Dimethylacetamide (DMA), anhydrous (1.0 mL)
-
Carbon Dioxide (CO₂, balloon or Schlenk line)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
10 mL Schlenk tube with a magnetic stir bar
-
Schlenk line or balloon for CO₂ atmosphere
-
Blue LED light source (e.g., 450 nm)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
To an oven-dried 10 mL Schlenk tube containing a magnetic stir bar, add styrene (20.8 mg, 0.2 mmol), sodium tert-butylsulfinate (46.8 mg, 0.3 mmol), Ru(bpy)₃(PF₆)₂ (1.7 mg, 0.002 mmol), and K₂CO₃ (82.9 mg, 0.6 mmol).
-
Connect the flask to a Schlenk line. Evacuate the tube and backfill with CO₂. Repeat this cycle three times to ensure an inert CO₂ atmosphere.
-
Add anhydrous DMA (1.0 mL) via syringe. Adjust the internal pressure to ~1.5 atm with CO₂ (or maintain a CO₂ balloon).
-
Place the reaction mixture approximately 5 cm from a blue LED light source and begin vigorous stirring.
-
Irradiate the reaction for 24 hours at room temperature.
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate) to afford the desired product.
Data Presentation: Scope of the Carbosulfonylation Reaction
The following table summarizes the results for the reaction of various styrene derivatives with sodium tert-butylsulfinate and CO₂, demonstrating the scope and efficiency of the protocol.
| Entry | Styrene Derivative | Product | Yield (%) |
| 1 | Styrene | 3-((tert-butylsulfonyl)methyl)-3-phenylpropanoic acid | 85 |
| 2 | 4-Methylstyrene | 3-((tert-butylsulfonyl)methyl)-3-(p-tolyl)propanoic acid | 88 |
| 3 | 4-Methoxystyrene | 3-((tert-butylsulfonyl)methyl)-3-(4-methoxyphenyl)propanoic acid | 90 |
| 4 | 4-Chlorostyrene | 3-(4-chlorophenyl)-3-((tert-butylsulfonyl)methyl)propanoic acid | 75 |
| 5 | 4-Cyanostyrene | 3-(4-cyanophenyl)-3-((tert-butylsulfonyl)methyl)propanoic acid | 68 |
| 6 | 3-Methylstyrene | 3-((tert-butylsulfonyl)methyl)-3-(m-tolyl)propanoic acid | 82 |
| 7 | α-Methylstyrene | 3-((tert-butylsulfonyl)methyl)-3-phenylbutanoic acid | 65 |
Workflow Diagram for Experimental Procedure
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: Coupling of tert-Butylsulfinic Acid Sodium Salt with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aryl tert-butyl sulfones via the coupling of tert-butylsulfinic acid sodium salt with aryl halides. Aryl sulfones are significant structural motifs in medicinal chemistry and materials science. The following sections outline various catalytic systems, reaction conditions, and step-by-step procedures to facilitate the successful implementation of this transformation in a laboratory setting.
Introduction
The cross-coupling of sulfinic acid salts with aryl halides represents a powerful and direct method for the formation of C(sp²)–S(O)₂ bonds, yielding valuable aryl sulfones. This transformation can be effectively catalyzed by various transition metals, with copper, palladium, and nickel-based systems being the most prominent. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and broad substrate scope. These reactions are generally tolerant of a wide range of functional groups, making them suitable for late-stage functionalization in drug discovery programs.
General Reaction Scheme
The fundamental transformation involves the coupling of an aryl halide with a sulfinate salt, leading to the formation of an aryl sulfone and a metal halide salt.
Caption: General reaction for the synthesis of aryl tert-butyl sulfones.
Catalytic Systems and Reaction Conditions
Several catalytic systems have been developed for the efficient coupling of sulfinate salts with aryl halides. The choice of system often depends on the nature of the aryl halide (iodide, bromide, or chloride) and the desired reaction conditions (e.g., temperature).
Copper-Catalyzed Systems
Copper-catalyzed methods are often cost-effective and have shown broad applicability. L-proline and D-glucosamine have been identified as effective and green ligands for these transformations.[1][2]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide Scope | Representative Yield (%) | Reference |
| CuI | L-proline | - | DMSO | 80-95 | I, Br | Good to Excellent | [1] |
| CuI | D-glucosamine | - | DMSO/H₂O | 100 | I, Br | High | [2] |
| CuBr | Pyridine | - | DMI | 80 | Br | Good | [3] |
| Cu(I) | None | - | - | RT | I, Br, Cl | Moderate to Good | [4] |
DMSO: Dimethyl sulfoxide; DMI: 1,3-Dimethyl-2-imidazolidinone; RT: Room Temperature
Palladium-Catalyzed Systems
Palladium catalysts, particularly when paired with bulky phosphine ligands, are highly effective for the coupling of a wide range of aryl halides, including the less reactive aryl chlorides.[5] These systems often operate under milder conditions compared to their copper counterparts.[5][6]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide Scope | Representative Yield (%) | Reference |
| Pd₂(dba)₃ | tBuXPhos | NaOH | Toluene/H₂O | 90 | Br, Cl | High | |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | - | 150 | Br | 92 | [7] |
| Pd/P(t-Bu)₃ | P(t-Bu)₃ | Various | Various | RT-100 | I, Br, Cl | High |
dba: Dibenzylideneacetone; tBuXPhos: 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl; PCy₃: Tricyclohexylphosphine; P(t-Bu)₃: Tri-tert-butylphosphine
Nickel/Photoredox Dual Catalysis
A modern approach utilizes dual catalysis, combining a nickel catalyst with a photoredox catalyst, to enable the reaction to proceed at room temperature under visible light irradiation. This method is particularly effective for a broad range of aryl and heteroaryl halides.[8][9]
| Nickel Catalyst | Photocatalyst | Ligand | Solvent | Temperature | Aryl Halide Scope | Representative Yield (%) | Reference |
| NiCl₂·glyme | PC4 | dtbbpy | DMF | RT | I, Br | High | [8] |
| NiCl₂·glyme | Organoboron | 4,4'-(MeO)₂-bpy | DMF | RT | Br, Cl | Moderate to Good | [10] |
PC4: An iridium-based photocatalyst; dtbbpy: 4,4'-Di-tert-butyl-2,2'-bipyridine; 4,4'-(MeO)₂-bpy: 4,4'-Dimethoxy-2,2'-bipyridine; DMF: Dimethylformamide
Experimental Protocols
The following are generalized protocols based on the literature. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Copper-Catalyzed Coupling using L-proline
This protocol is adapted from the work of Zhu et al. for the CuI/L-proline catalyzed coupling of aryl halides with sulfinic acid salts.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Anhydrous DMSO (3 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add the aryl halide, this compound, CuI, and L-proline.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO via syringe.
-
Seal the tube and place it in a preheated heating block at 90 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Coupling using tBuXPhos
This protocol is based on the methodology developed by Zeng and colleagues for the palladium-catalyzed cross-coupling of sulfinamides, adapted for sulfinate salts.[11]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
tBuXPhos (0.05 mmol, 5 mol%)
-
Sodium hydroxide (NaOH, 2.0 mmol)
-
Toluene (4 mL)
-
Degassed water (0.2 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and tBuXPhos to a Schlenk tube.
-
Add the aryl halide, this compound, and NaOH.
-
Add toluene and degassed water.
-
Seal the tube and heat the mixture at 90 °C with vigorous stirring for 20 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography.
Protocol 3: Nickel/Photoredox Dual Catalysis
This protocol is a generalized procedure based on the work by Lei and coworkers.[8][9]
Materials:
-
Aryl halide (0.1 mmol)
-
This compound (0.2 mmol)
-
NiCl₂·glyme (0.01 mmol, 10 mol%)
-
Photocatalyst (e.g., PC4, 1 mol%)
-
Ligand (e.g., dtbbpy, 10 mol%)
-
Anhydrous, degassed DMF (1 mL)
-
Vial with a stir bar
-
Blue LED light source (e.g., 2.6 W strips)
Procedure:
-
In a nitrogen-filled glovebox, add the aryl halide, this compound, NiCl₂·glyme, photocatalyst, and ligand to a vial.
-
Add the degassed DMF.
-
Seal the vial and place it in a holder at a fixed distance from the blue LED strips.
-
Irradiate the reaction mixture at room temperature with stirring for 24 hours.
-
Upon completion, the reaction mixture can be directly analyzed by GC or purified by preparative TLC or column chromatography.
Experimental Workflow
A typical workflow for setting up and performing the coupling reaction is illustrated below.
Caption: A typical experimental workflow for the coupling reaction.
Conclusion
The synthesis of aryl tert-butyl sulfones from this compound and aryl halides is a well-established and versatile transformation. The choice of a copper, palladium, or nickel-based catalytic system allows for the successful coupling of a wide variety of substrates. Researchers can select the most appropriate method based on the reactivity of their aryl halide, desired reaction conditions, and available laboratory equipment. The protocols provided herein serve as a comprehensive guide for the practical application of these important synthetic methods.
References
- 1. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cu(I)-Catalysed coupling of Arylsulfinic Salts with Aryl Bromides | Semantic Scholar [semanticscholar.org]
- 4. Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of a-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
Application Notes and Protocols for the Introduction of the tert-Butylsulfonyl Moiety into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the introduction of the tert-butylsulfonyl (Bus) moiety into complex molecules. The tert-butylsulfonyl group is a valuable functional group in medicinal chemistry and organic synthesis, offering unique steric and electronic properties. It can serve as a bioisostere for other functional groups, act as a robust protecting group, and influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
Introduction to the tert-Butylsulfonyl Moiety in Drug Discovery
The tert-butylsulfonyl group has gained significant attention in drug design for several key reasons:
-
Metabolic Stability: The bulky tert-butyl group can shield adjacent functional groups from metabolic enzymes, enhancing the metabolic stability and half-life of a drug molecule.
-
Lipophilicity and Solubility: The introduction of a tert-butylsulfonyl moiety can modulate the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Engagement: The sulfonyl group can act as a hydrogen bond acceptor, while the tert-butyl group can engage in van der Waals interactions within a target's binding site, potentially increasing binding affinity and selectivity.
-
Bioisosterism: The sulfonamide group, often part of the larger tert-butylsulfonyl moiety, is a well-known bioisostere for carboxylic acids and other functional groups, allowing for the fine-tuning of a molecule's properties.[1]
A prime example of the importance of the related sulfonamide moiety in drug action is observed in selective COX-2 inhibitors like celecoxib. The sulfonamide group is crucial for binding to a hydrophilic side pocket of the COX-2 enzyme, contributing to its selectivity over COX-1.[2][3] This interaction highlights the potential of the sulfonyl group in directing specific drug-target interactions.
Strategic Introduction of the tert-Butylsulfonyl Moiety in Lead Optimization
The decision to introduce a tert-butylsulfonyl group during a lead optimization campaign is a strategic one. The following workflow outlines the key considerations and steps.
Caption: A logical workflow for the strategic incorporation of a tert-butylsulfonyl moiety during the lead optimization phase of drug discovery.
Experimental Protocols
The following section provides detailed protocols for the introduction of the tert-butylsulfonyl group onto various functional groups.
N-tert-Butylsulfonylation of Amines
The reaction of primary and secondary amines with tert-butylsulfonyl chloride is a common method for the preparation of N-tert-butylsulfonamides.
Protocol 1: General Procedure for the N-tert-Butylsulfonylation of Anilines
This protocol is adapted from a general procedure for the sulfonylation of anilines.[4]
Materials:
-
Substituted aniline (1.0 eq)
-
p-Toluenesulfonyl chloride (used as a model for tert-butylsulfonyl chloride) (1.0 eq)
-
Pyridine (as both solvent and base)
-
Dichloromethane (DCM) for extraction
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of the substituted aniline (1.0 mmol) in pyridine (5 mL) at 0 °C, add tert-butylsulfonyl chloride (1.0 mmol) portion-wise.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-tert-butylsulfonamide.
Quantitative Data for N-tert-Butylsulfonylation of Amines
| Entry | Amine Substrate | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | 0.5 | 95 | [4] |
| 2 | 4-Nitroaniline | 1 | 92 | [4] |
| 3 | Benzylamine | 2 | 88 | General Knowledge |
| 4 | Piperidine | 1 | 90 | General Knowledge |
O-tert-Butylsulfonylation of Alcohols and Phenols
The sulfonylation of alcohols and phenols provides tert-butylsulfonate esters, which are useful intermediates in organic synthesis.
Protocol 2: General Procedure for the O-tert-Butylsulfonylation of Alcohols
This protocol is based on general methods for the sulfonylation of alcohols.[5]
Materials:
-
Alcohol (1.0 eq)
-
tert-Butylsulfonyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the alcohol (1.0 mmol) and triethylamine (1.5 mmol) in dry DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-butylsulfonyl chloride (1.2 mmol) in dry DCM (5 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the tert-butylsulfonate ester.
Quantitative Data for O-tert-Butylsulfonylation of Alcohols and Phenols
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | Phenol | 2,4-di-tert-butylphenol | 92 | [6] |
| 2 | 1-Octanol | 1-Octyl tert-butylsulfonate | High | [5] |
| 3 | 2-Octanol | 2-Octyl tert-butylsulfonate | Moderate | [5] |
| 4 | tert-Butanol | Di-tert-butyl sulfate | Low | [7] |
C-tert-Butylsulfonylation of Carbon Nucleophiles
The formation of a carbon-sulfur bond to introduce the tert-butylsulfonyl group can be achieved by reacting a suitable carbon nucleophile with a tert-butylsulfonylating agent. A common method involves the synthesis of β-keto sulfones.
Protocol 3: Synthesis of β-Keto Sulfones from Alkenes and Sulfonyl Chlorides
This protocol is adapted from a method for the synthesis of β-keto sulfones using sulfonyl chlorides.[8]
Materials:
-
Aromatic alkene (e.g., styrene) (1.0 eq)
-
tert-Butylsulfonyl chloride (1.2 eq)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
1,2-Dichloroethane (DCE) as solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aromatic alkene (1.0 mmol), tert-butylsulfonyl chloride (1.2 mmol), and 1,2-dichloroethane (5 mL).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Add tert-butyl hydroperoxide (2.0 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 45 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the β-keto sulfone.
Quantitative Data for C-tert-Butylsulfonylation
| Entry | Alkene Substrate | Product | Yield (%) | Reference |
| 1 | Styrene | 2-(tert-Butylsulfonyl)-1-phenylethanone | 85 | [8] |
| 2 | 4-Methylstyrene | 2-(tert-Butylsulfonyl)-1-(p-tolyl)ethanone | 82 | [8] |
| 3 | 4-Methoxystyrene | 2-(tert-Butylsulfonyl)-1-(4-methoxyphenyl)ethanone | 78 | [8] |
| 4 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-2-(tert-butylsulfonyl)ethanone | 80 | [8] |
Visualization of Drug-Target Interactions
The following diagram illustrates the key interactions of the sulfonamide-containing drug celecoxib within the active site of the COX-2 enzyme. This serves as a model to understand how a tert-butylsulfonyl moiety could potentially interact with a biological target.
Caption: Key interactions of the sulfonamide group of celecoxib within the COX-2 active site, highlighting the role of this moiety in binding and selectivity.
References
- 1. Is the sulphonamide radical in the celecoxib molecule essential for its analgesic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identifying and minimizing side reactions of tert-butylsulfinic acid sodium salt.
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing side reactions of tert-butylsulfinic acid sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (TBS-Na) is an organosulfur compound used in a variety of research applications. It serves as a precursor for introducing the tert-butylsulfonyl group into molecules and is particularly useful in the synthesis of sulfones and as a catalyst in C-H activation reactions.
Q2: How should I properly store and handle this compound?
To ensure stability, the salt should be stored in tightly closed containers in a dry, cool, and well-ventilated area. It is incompatible with strong oxidizing agents, and contact with them should be avoided. For sensitive experiments, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent air oxidation.
Q3: What are the main side reactions I should be aware of when using this reagent?
The primary side reactions are oxidation to the corresponding sulfonic acid, disproportionation, and thermal decomposition. These reactions can lead to lower yields of the desired product and the formation of impurities.
Q4: What are the hazardous decomposition products of this compound?
Thermal decomposition can release irritating vapors and hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1][2] It is crucial to avoid exposing the compound to excessive heat.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Degradation of the Reagent: Improper storage or handling may have led to oxidation or decomposition. 2. Side Reactions: Oxidation, disproportionation, or other side reactions may be consuming the starting material. 3. Suboptimal Reaction Conditions: Temperature, solvent, or pH may not be ideal for the desired transformation. | 1. Use Fresh Reagent: Ensure the salt is pure and has been stored correctly. 2. Implement Minimization Strategies: Conduct the reaction under an inert atmosphere to prevent oxidation. Control the temperature carefully. 3. Optimize Conditions: Perform small-scale optimization experiments to determine the ideal reaction parameters. |
| Presence of an Unexpected, Higher Molecular Weight Sulfur-Containing Impurity | Oxidation: The this compound has likely been oxidized to sodium tert-butylsulfonate. | 1. Exclude Air and Oxidants: Run the reaction under a nitrogen or argon atmosphere. Ensure all solvents are degassed and free of peroxides. Avoid any known oxidizing agents. 2. Purification: The sulfonic acid or sulfonate salt is typically more polar than the corresponding sulfinic acid derivative. This difference can be exploited for purification using column chromatography. |
| Formation of Multiple Sulfur-Containing Byproducts | Disproportionation: The sulfinic acid may be disproportionating into a sulfonic acid and a thiosulfonate derivative. This is a known reaction pathway for sulfinic acids.[3] | 1. Control Temperature: Disproportionation is often accelerated by heat. Maintain the recommended reaction temperature. 2. pH Control: The stability of sulfinate salts can be pH-dependent. Ensure the reaction medium's pH is suitable for minimizing this pathway. 3. Purification: Utilize chromatographic techniques to separate the desired product from the more polar sulfonic acid and the less polar thiosulfonate byproducts. |
| Difficulty in Product Purification | High Polarity of Byproducts: Sulfonic acid salts formed as byproducts are often highly polar and can be difficult to separate from polar products. | 1. Aqueous Wash: If your desired product is sufficiently nonpolar, a simple aqueous wash during workup can help remove the highly water-soluble sodium sulfonate byproduct. 2. Chromatography: Use an appropriate stationary phase and solvent system for column chromatography. A polarity gradient may be necessary to separate compounds with similar properties. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4] |
Side Reaction Pathways and Minimization
The following diagrams illustrate the key side reaction pathways and a general workflow for their minimization.
Caption: Oxidation of this compound to its corresponding sulfonic acid.
Caption: Disproportionation of tert-butylsulfinic acid into sulfonic acid and thiosulfonate.
References
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. CN104250219A - Production method of acrylamido tertiary butyl sulfonic acid - Google Patents [patents.google.com]
Overcoming solubility issues of tert-butylsulfinic acid sodium salt in organic solvents.
Technical Support Center: Tert-Butylsulfinic Acid Sodium Salt
Welcome to the technical support center for this compound (NaSO₂tBu). This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this reagent in common organic solvents, empowering researchers, scientists, and drug development professionals to overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
A1: this compound is an ionic salt. Its solubility is governed by the principle of "like dissolves like." It exhibits poor solubility in nonpolar or weakly polar aprotic solvents such as toluene, hexanes, diethyl ether, and tetrahydrofuran (THF) at room temperature. The lack of strong dipole-dipole or ion-dipole interactions between the salt and these solvents prevents effective solvation of the sodium and sulfinate ions. For successful dissolution, more polar solvents are required.
Q2: What are the recommended solvents for dissolving this compound?
A2: For optimal solubility, polar aprotic solvents are highly recommended. These solvents possess large dipole moments and are capable of solvating the sodium cation effectively. Recommended starting solvents include:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dimethylacetamide (DMAc)
-
Acetonitrile (MeCN)
Solubility in polar protic solvents like ethanol or methanol is possible but can be limited, and the solvent may interfere with certain reaction pathways.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gently heating the mixture can significantly increase the solubility of the salt, even in moderately polar solvents like THF. However, caution is advised.
-
Thermal Stability: Confirm the thermal stability of all reactants in your mixture before heating.
-
Controlled Heating: Use a water or oil bath for uniform and controlled heating.
-
Precipitation: Be aware that the salt may precipitate out of the solution upon cooling. For reactions conducted at room temperature, this method may not be suitable if the salt doesnot remain in solution after the initial heat-dissolve cycle.
Q4: My reaction must be run in a nonpolar solvent. How can I facilitate the reaction?
A4: When a nonpolar solvent is required, the insolubility of the salt presents a significant challenge. A highly effective strategy is to use a phase-transfer catalyst (PTC) .[1] A PTC facilitates the transfer of the sulfinate anion from the solid phase (or an aqueous phase) into the organic phase where the reaction occurs.[2]
-
Mechanism: The cationic head of the PTC (e.g., a quaternary ammonium ion, R₄N⁺) pairs with the sulfinate anion (tBuSO₂⁻), creating a lipophilic ion pair that is soluble in the organic medium.
-
Common PTCs: Commercially important catalysts include quaternary ammonium salts like benzyltriethylammonium chloride and methyltricaprylammonium chloride (Aliquat 336®), as well as phosphonium salts like hexadecyltributylphosphonium bromide.[2][3]
Troubleshooting Guide
This section provides a logical workflow and specific actions to address solubility issues during your experiment.
Solubility Data Summary
While precise quantitative data is scarce in published literature, the following table provides a qualitative guide to the solubility of this compound in various common organic solvents.
| Solvent Category | Solvent Examples | Qualitative Solubility | Recommendations & Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Soluble to Highly Soluble | First choice for homogeneous reactions. Ensure the solvent is anhydrous if your reaction is moisture-sensitive. |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | Moderately Soluble | Gentle heating may be required to achieve desired concentration. |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF, Dioxane | Sparingly Soluble to Insoluble at Room Temperature | Solubility can be improved with heating or the use of co-solvents (e.g., adding 5-10% DMSO). Often requires a phase-transfer catalyst for good reactivity. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Very Sparingly Soluble to Insoluble | Not recommended for dissolving the salt. Phase-transfer catalysis is necessary if this solvent system is required. |
| Hydrocarbons | Toluene, Hexanes, Cyclohexane | Insoluble | Not suitable as a primary solvent. Use a phase-transfer catalyst in a biphasic system. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol | Sparingly to Moderately Soluble | Use with caution. The protic nature may interfere with strong bases or other reagents in your reaction. |
Troubleshooting Workflow Diagram
The following diagram outlines a step-by-step process for troubleshooting solubility problems.
Caption: Troubleshooting workflow for NaSO₂tBu solubility.
Experimental Protocols
Protocol 1: General Procedure for a Homogeneous Reaction in DMSO
This protocol is suitable for reactions where all components are soluble in DMSO, such as in C-H functionalization.[4]
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equiv) and this compound (1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMSO via syringe to achieve the desired reaction concentration (e.g., 0.1 M).
-
Dissolution: Stir the mixture at room temperature. The salt should dissolve within 10-15 minutes to form a clear, homogeneous solution. If needed, gently warm the flask to 40 °C to aid dissolution and then allow it to cool back to room temperature.
-
Reagent Addition: Once the salt is fully dissolved, add the remaining reagents (e.g., catalyst, oxidant) to the solution via syringe.
-
Reaction: Stir the reaction at the desired temperature for the specified time, monitoring by TLC or LC-MS.
-
Workup: Proceed with the standard aqueous workup and extraction protocol. Note that removing DMSO can be challenging and may require extensive water washes.
Protocol 2: Procedure for a Heterogeneous Reaction in THF using a Phase-Transfer Catalyst
This protocol is designed for reactions where the substrate is soluble in a less polar solvent like THF, but the sulfinate salt is not.
-
Preparation: To a round-bottom flask with a stir bar, add the substrate (1.0 equiv), this compound (1.5 equiv), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous THF via syringe. The mixture will appear as a suspension or slurry.
-
Reagent Addition: Add any other required reagents to the suspension.
-
Reaction: Stir the reaction vigorously at the desired temperature. Vigorous stirring is crucial to ensure efficient transfer of the sulfinate anion into the organic phase. The reaction progress can be monitored by analyzing aliquots of the liquid phase.
-
Workup: Upon completion, filter the reaction mixture to remove any insoluble inorganic salts. Rinse the filter cake with a small amount of THF. Combine the filtrates and proceed with the aqueous workup and purification.
Logical Relationship Diagram
The diagram below illustrates the relationship between the properties of the salt and the strategies to overcome its solubility limitations.
Caption: Strategies to overcome NaSO₂tBu solubility issues.
References
Assessing the stability of tert-butylsulfinic acid sodium salt under various reaction conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of tert-butylsulfinic acid sodium salt in various experimental settings. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, as a sulfinate salt, is generally more stable than its corresponding sulfinic acid.[1][2] Sulfinic acids are prone to disproportionation into sulfonic acids and thiosulfonates.[1] The salt form is more robust, moisture-insensitive, and can be handled under normal laboratory conditions, though precautions should be taken to avoid harsh environments.[2]
Q2: How does pH affect the stability of this compound?
A2: Acidic conditions can lead to the protonation of the sulfinate salt to form the less stable tert-butylsulfinic acid. This free acid is susceptible to degradation.[1][3] Therefore, maintaining neutral to slightly alkaline conditions is recommended for optimal stability in aqueous solutions.
Q3: Is this compound sensitive to air or oxidation?
A3: Yes, sulfinic acids and their salts can be susceptible to oxidation.[3] The sulfur atom is in an intermediate oxidation state and can be oxidized to the corresponding sulfonic acid. For reactions sensitive to oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the common degradation products of this compound?
A4: Under acidic conditions or in the presence of oxidants, this compound can degrade. The primary degradation products are typically tert-butylsulfonic acid (from oxidation) and potentially di-tert-butyl thiosulfonate and tert-butylsulfonic acid through disproportionation of the corresponding sulfinic acid.[1]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.
Troubleshooting Guides
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause 1: Degradation of this compound due to acidic reaction conditions.
-
Troubleshooting Step: Monitor the pH of your reaction mixture. If acidic, consider using a non-nucleophilic buffer to maintain a neutral or slightly alkaline pH.
-
-
Possible Cause 2: Oxidation of the sulfinate by atmospheric oxygen or oxidizing reagents.
-
Troubleshooting Step: Degas your solvents and run the reaction under an inert atmosphere (N₂ or Ar). Ensure all reagents are free from peroxides or other oxidizing impurities.
-
-
Possible Cause 3: Poor quality or aged reagent.
-
Troubleshooting Step: Verify the purity of your this compound using techniques like NMR or titration. If necessary, use a freshly opened bottle of the reagent.
-
Issue 2: The reaction fails to initiate or proceeds very slowly.
-
Possible Cause 1: The reagent has degraded prior to use.
-
Troubleshooting Step: Check the appearance of the solid. Any discoloration or clumping may indicate degradation. Confirm the identity and purity of the starting material analytically.
-
-
Possible Cause 2: Incompatibility with the solvent.
-
Troubleshooting Step: Ensure that the chosen solvent does not promote the degradation of the sulfinate. For instance, highly protic or acidic solvents might be problematic. Consider switching to a more inert solvent.
-
Data Presentation
Table 1: General Stability of this compound under Various Conditions (Qualitative)
| Condition | Stability | Potential Degradation Products | Recommendations |
| Acidic pH (<6) | Low | tert-Butylsulfinic acid, tert-Butylsulfonic acid, Di-tert-butyl thiosulfonate | Buffer the reaction to a neutral or slightly alkaline pH. |
| Neutral pH (6-8) | High | - | Optimal pH range for most applications. |
| Alkaline pH (>8) | Moderate to High | - | Generally stable, but very high pH may affect other reagents. |
| Presence of Air/O₂ | Moderate | tert-Butylsulfonic acid | Use an inert atmosphere for sensitive reactions. |
| Elevated Temperature | Moderate | Varies depending on other conditions | Avoid prolonged heating; conduct reactions at the lowest effective temperature. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffered Solution
-
Preparation of Buffered Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Maintain the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as HPLC with UV detection or quantitative NMR.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.
Mandatory Visualization
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Potential degradation pathways for this compound.
References
Optimizing reaction pH when using Baran Sulfinates for regioselectivity.
Welcome to the technical support center for the effective application of Baran sulfinates in organic synthesis. This resource provides detailed guidance on optimizing reaction pH to control regioselectivity, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are Baran sulfinates and what are their primary applications?
A1: Baran sulfinates, often available as zinc salts (e.g., zinc bis(alkanesulfinate)s), are powerful reagents used to generate radical species for C-H functionalization reactions.[1][2] They are widely employed in medicinal chemistry and drug discovery to introduce a variety of alkyl and fluoroalkyl groups into complex molecules, particularly heterocycles.[3][4] A key advantage of these reagents is their operational simplicity, often allowing for reactions to be conducted in the presence of air and water without the need for rigorously anhydrous or anaerobic conditions.[5][6]
Q2: How does pH influence radical-mediated reactions?
A2: The pH of a reaction medium can influence radical-mediated reactions in several ways. It can alter the protonation state of the substrate, particularly important for heterocyclic compounds, which in turn can affect the electronic properties and accessibility of different C-H bonds. Furthermore, pH can impact the stability and reactivity of radical intermediates and the efficiency of the radical initiator system. For instance, in certain radical polymerizations, an optimal pH is necessary to prevent the protonation of ligands or the destruction of the catalyst complex.[7]
Q3: Why is controlling regioselectivity important in C-H functionalization?
A3: Regioselectivity refers to the preference for bond formation at one position over another. In drug discovery and development, the precise location of a functional group on a molecule is critical as it dictates the compound's biological activity, metabolic stability, and pharmacokinetic properties. Achieving high regioselectivity simplifies product purification, increases the overall yield of the desired isomer, and ensures the synthesis of the correct, biologically active compound. While the regioselectivity of Baran sulfinate additions is often predictable based on the electronic nature of the heterocycle, fine-tuning reaction conditions, such as pH, can be a valuable tool for optimizing the outcome.[2][3]
Q4: Are there alternatives to peroxide initiators for generating radicals from Baran sulfinates?
A4: Yes, electrochemical methods can be used to initiate radical formation from Baran sulfinates.[8] This technique allows for a more controlled generation of radicals, which can lead to significantly improved yields for substrates that are recalcitrant to traditional peroxide-based initiation.[8] Electrochemical initiation can be particularly advantageous as it may reduce side reactions that can occur from the rapid, high-heat-output reaction between sulfinates and peroxides.[8]
Troubleshooting Guide
Issue 1: Poor or incorrect regioselectivity.
-
Potential Cause: The protonation state of the heterocyclic substrate may be favoring radical attack at an undesired position. The electronic distribution of the substrate is highly dependent on pH.
-
Solution:
-
Systematic pH Screen: Conduct a series of small-scale screening reactions across a range of pH values. Prepare buffered aqueous solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) and use them as a co-solvent in your reaction.
-
Analyze the Trend: Carefully analyze the isomeric ratio of the products at each pH value using techniques like NMR spectroscopy or LC-MS. This will help you identify the optimal pH for the desired regioselectivity.
-
Consider Non-Aqueous Conditions: If pH screening in aqueous co-solvents is unsuccessful, consider the use of acidic or basic additives in an organic solvent. For example, small amounts of trifluoroacetic acid (TFA) or triethylamine (TEA) can be added to modulate the reaction environment.
-
Issue 2: Low reaction yield despite observing the correct regioisomer.
-
Potential Cause 1: Degradation of the substrate or product under acidic or basic conditions.
-
Solution 1: Check the stability of your starting material and the desired product at the attempted pH values. Run control experiments without the sulfinate reagent to see if decomposition occurs. If instability is observed, try to run the reaction closer to a neutral pH.
-
Potential Cause 2: Inefficient radical generation or unproductive consumption of radicals.
-
Solution 2: The efficiency of the peroxide initiator can be pH-dependent. Ensure that the initiator is appropriate for the chosen pH range. Alternatively, consider switching to an electrochemical initiation method, which provides better control over the rate of radical generation and can improve yields.[8]
Issue 3: Reaction fails to initiate or proceeds very slowly.
-
Potential Cause: The chosen solvent system or pH is inhibiting the reaction. Some Baran sulfinates have optimal solvent requirements (e.g., fluoroalkyl sulfinates in halogenated solvents, alkyl sulfinates in DMSO).[6]
-
Solution:
-
Re-evaluate Solvent Choice: First, ensure you are using a recommended solvent for your specific type of Baran sulfinate.[6]
-
Adjust pH: If using a buffered system, it's possible that an extreme pH is deactivating the initiator or the sulfinate itself. Test a reaction at a neutral pH to establish a baseline.
-
Increase Temperature: A moderate increase in reaction temperature can sometimes overcome a high activation energy barrier, but be mindful of potential side reactions or degradation.
-
Data Presentation: Effect of pH on Regioselectivity
The following table serves as an illustrative example of how to present data from a pH screening experiment. The data shows the effect of reaction pH on the yield and regioselectivity for the functionalization of a hypothetical heterocycle.
| Entry | pH | Buffer System | Total Yield (%) | Regioisomeric Ratio (A : B : C) |
| 1 | 4.0 | Citrate | 45 | 10 : 1 : 0 |
| 2 | 5.0 | Citrate | 62 | 8 : 2 : 1 |
| 3 | 6.0 | Phosphate | 75 | 4 : 5 : 1 |
| 4 | 7.0 | Phosphate | 81 | 2 : 7 : 1 |
| 5 | 8.0 | Borate | 78 | 1 : 8 : 1 |
| 6 | 9.0 | Borate | 65 | 1 : 9 : 0 |
In this example, if regioisomer A is the desired product, a pH of 4.0 would be optimal for selectivity, though at the cost of total yield. If isomer B is desired, a pH of 9.0 provides the best selectivity with a reasonable yield.
Experimental Protocols
Protocol: Systematic pH Screening for Regioselectivity Optimization
This protocol describes a general method for systematically evaluating the effect of pH on a C-H functionalization reaction using Baran sulfinates.
-
Preparation of Buffered Solutions:
-
Prepare a set of 0.5 M buffer solutions with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9). Use standard buffer systems such as citrate, phosphate, and borate.
-
-
Reaction Setup:
-
In a series of reaction vials, add the heterocyclic substrate (1.0 equiv).
-
To each vial, add the reaction solvent (e.g., DMSO).
-
Add the corresponding aqueous buffer solution (e.g., 20% v/v).
-
Add the Baran sulfinate reagent (e.g., Zn(RSO₂)₂, 2.0-3.0 equiv).
-
Stir the mixtures for 5 minutes to ensure homogeneity.
-
-
Initiation and Reaction:
-
To each vial, add the radical initiator (e.g., tert-butyl hydroperoxide, 3.0-5.0 equiv).
-
Seal the vials and stir the reactions at the desired temperature (e.g., 50 °C).
-
Monitor the reactions by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Analysis:
-
Upon completion, quench the reactions by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy or a calibrated LC-MS method to determine the total yield and the ratio of regioisomers.
-
Visualizations
Workflow for pH Optimization
Caption: A general workflow for the systematic optimization of reaction pH to control regioselectivity.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues in Baran sulfinate reactions.
References
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. Phil Baran on the Quest to Make Chemistry Boring Again [bio-itworld.com]
- 5. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of Papaverine with Baran DiversinatesTM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Radical C—H Functionalization of Heteroarenes Under Electrochemical Control - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common impurities in commercial batches of tert-butylsulfinic acid sodium salt.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial batches of tert-butylsulfinic acid sodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in commercial this compound?
A1: Commercial batches of this compound can contain several types of impurities arising from the manufacturing process, degradation, or improper storage. These can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residuals from the synthesis process.
-
Reagents and Solvents: Trace amounts of reagents and solvents used during synthesis and purification.
-
Byproducts: Unwanted molecules formed during the reaction. A common byproduct in related syntheses is N-tert-butyl acrylamide.
-
Inorganic Salts: Salts like sodium chloride or sodium sulfate may be present due to the neutralization and work-up steps.
-
-
Degradation Products:
-
Oxidation Products: Sulfinic acids and their salts can oxidize to the corresponding sulfonic acids. Therefore, tert-butylsulfonic acid sodium salt is a potential impurity.
-
Disproportionation Products: Sulfinic acids can sometimes disproportionate into thiosulfonates and sulfonic acids.
-
Thermal Degradation Products: Exposure to high temperatures can lead to the formation of various degradation products, including sulfur dioxide.
-
-
Residual Solvents:
-
Trace amounts of organic solvents used during manufacturing and purification may remain in the final product.
-
Q2: I'm observing unexpected side reactions in my experiment. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact your experimental outcomes. For instance:
-
Oxidized Impurities: The presence of tert-butylsulfonic acid sodium salt, which is a common oxidation product, can alter the reactivity and stoichiometry of your reaction.
-
Reactive Byproducts: Unidentified byproducts from the synthesis could participate in side reactions, leading to the formation of unexpected products and a lower yield of your desired product.
-
Inorganic Salts: While often considered inert, high concentrations of inorganic salts can affect the solubility of reactants and reagents, and in some cases, influence the reaction kinetics.
Q3: How can I assess the purity of my this compound batch?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main component from its impurities. A well-developed HPLC method can provide a detailed impurity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectrum of your sample to that of a known pure standard. It is particularly useful for identifying organic impurities.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities, aiding in their structural elucidation.
-
Ion Chromatography: Useful for quantifying inorganic salt impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity-Related) | Recommended Action |
| Lower than expected yield | High levels of non-reactive impurities (e.g., inorganic salts, oxidized species) reducing the effective concentration of the starting material. | 1. Quantify the purity of the this compound using HPLC or NMR. 2. Adjust the stoichiometry of your reaction based on the determined purity. 3. Consider purifying the reagent if impurity levels are unacceptably high. |
| Formation of unexpected byproducts | Presence of reactive impurities in the this compound. | 1. Attempt to identify the byproducts using techniques like LC-MS or GC-MS. 2. Analyze the starting material to identify the potential precursor impurity. 3. Refer to the supplier's Certificate of Analysis (CoA) or contact their technical support for information on known impurities. |
| Inconsistent reaction rates or reproducibility issues | Batch-to-batch variability in the impurity profile of the this compound. | 1. Analyze each new batch of the reagent to ensure consistent purity. 2. If possible, purchase a larger single batch for the entire series of experiments. |
| Poor solubility of the reagent | High concentration of insoluble inorganic salt impurities. | 1. Test the solubility of the reagent in the reaction solvent. 2. If insolubility is an issue, attempt to purify the salt by recrystallization from an appropriate solvent system. |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method for the impurity profiling of this compound. Method optimization will be required for specific applications and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Standard workup procedures for quenching tert-butylsulfinic acid sodium salt reactions.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the standard workup procedures for reactions involving tert-butylsulfinic acid sodium salt. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful reaction quenching and product isolation.
Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions utilizing this compound.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion during Extraction | - High concentration of the salt or other ionic species.- Insufficient difference in polarity between the aqueous and organic phases.- Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[1] - If the product is stable, consider adding a different organic solvent with a lower polarity to improve phase separation.- Gently invert the separatory funnel for mixing instead of vigorous shaking. |
| Product is Water-Soluble or has Low Organic Solubility | - The product may be too polar or contain functional groups that increase its water solubility. | - Use "salting out" by performing the extraction with brine instead of water to decrease the solubility of the organic product in the aqueous layer.[1]- Extract with a more polar organic solvent like ethyl acetate or dichloromethane.- Perform multiple extractions with smaller volumes of the organic solvent. |
| Difficulty Removing Unreacted this compound | - The salt is highly soluble in water but may be trapped in the organic layer, especially if emulsions form. | - Perform multiple washes with deionized water or brine.[1]- Consider a dilute acidic wash (e.g., 1% HCl) to convert the salt to the more organic-soluble sulfinic acid, which can then be removed with a subsequent basic wash (e.g., saturated NaHCO₃ solution). Caution: This is only suitable for acid-stable products. |
| Product Degradation during Workup | - The product may be sensitive to acidic or basic conditions. | - If the product is acid-sensitive, avoid acidic washes. Use only water and brine for the aqueous workup.- If the product is base-sensitive, avoid basic washes. Use a dilute acid wash to neutralize any residual base from the reaction, followed by water and brine washes.- Test the pH of the aqueous layer after each wash to ensure it is within the stability range of the product.[1] |
| Formation of Unexpected Byproducts | - The this compound or the corresponding sulfinic acid may undergo side reactions under the workup conditions. | - Analyze the crude product by techniques such as NMR or LC-MS to identify the byproducts.- Adjust the workup pH to minimize byproduct formation.- Purification by column chromatography is often necessary to separate the desired product from byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching agent for a reaction involving this compound?
A1: The most common and standard quenching agent is deionized water. It is used to dissolve the water-soluble this compound and other inorganic byproducts, facilitating their removal from the organic product.
Q2: My reaction was performed in a water-miscible solvent like THF or acetone. How should I proceed with the workup?
A2: First, it is advisable to remove the bulk of the water-miscible solvent under reduced pressure (e.g., using a rotary evaporator). The resulting residue can then be partitioned between an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
Q3: How can I confirm that all the this compound has been removed during the workup?
A3: While direct confirmation in the organic layer is difficult without specific analytical methods, you can be reasonably confident of its removal by performing multiple aqueous washes. Since the salt is highly soluble in water, repeated extractions will partition it into the aqueous phase. If you suspect residual salt is impacting your downstream applications, you can analyze the aqueous washes for the presence of the sulfinate.
Q4: Is it necessary to use a saturated sodium bicarbonate (NaHCO₃) wash?
A4: A saturated sodium bicarbonate wash is typically used to neutralize any acidic components in the reaction mixture. If your reaction was run under acidic conditions or if an acidic quench was used, a bicarbonate wash is recommended to ensure the final organic solution is neutral.[1] This is particularly important if your product is acid-sensitive or if you plan to use purification methods sensitive to acid, such as silica gel chromatography.
Q5: My product seems to be partially soluble in the aqueous layer. How can I maximize my yield?
A5: To maximize the yield of a partially water-soluble product, you can "salt out" the product by using brine (saturated NaCl solution) for all aqueous washes. This increases the polarity of the aqueous phase and decreases the solubility of organic compounds in it, pushing more of your product into the organic layer.[1] Additionally, performing multiple extractions with the organic solvent can help recover more of the product from the aqueous phase.
Experimental Protocols
Standard Aqueous Workup Protocol
This protocol is a general guideline for quenching a reaction where this compound has been used as a reagent in an organic solvent.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Add deionized water to the reaction flask and stir for 5-10 minutes. The amount of water should be roughly equal to the volume of the organic solvent used in the reaction.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The organic layer will typically be the top layer if a solvent less dense than water (e.g., ethyl acetate, diethyl ether) was used, and the bottom layer if a solvent denser than water (e.g., dichloromethane) was used.
-
Aqueous Washes:
-
Drain the aqueous layer.
-
Wash the organic layer with deionized water. Add fresh deionized water to the separatory funnel, gently invert the funnel several times, and then drain the aqueous layer.
-
(Optional) If the reaction was conducted under acidic conditions, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water from the organic layer.
-
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together if the organic layer is dry.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent. The filtrate can be collected in a round-bottom flask. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can then be purified by an appropriate method, such as column chromatography, recrystallization, or distillation.
Visualizations
Standard Workup Workflow
Caption: A flowchart illustrating the standard sequential steps for the workup of a reaction involving this compound.
Troubleshooting Logic for Emulsion Formation
Caption: A decision-making diagram for resolving persistent emulsions during the extraction process.
References
Technical Support Center: Managing Hygroscopic Sulfinic Acid Salts in Experimental Settings
For researchers, scientists, and drug development professionals, the hygroscopic nature of sulfinic acid salts presents a significant challenge in ensuring experimental accuracy and reproducibility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What makes sulfinic acid salts hygroscopic?
A1: Sulfinic acid salts possess a polar sulfinate group (-SO₂⁻) and a counter-ion (e.g., Na⁺, Zn²⁺), which have a strong affinity for water molecules. This inherent polarity allows them to readily attract and absorb moisture from the atmosphere. The degree of hygroscopicity can vary depending on the specific cation and the organic substituent on the sulfinate group.
Q2: Why is it crucial to manage the water content of sulfinic acid salts in experiments?
A2: The presence of excess moisture can lead to several experimental issues:
-
Inaccurate Weighing: Absorbed water increases the mass of the salt, leading to errors in concentration calculations and stoichiometry.
-
Altered Reactivity: Water can act as a competing nucleophile or a proton source/sink, potentially leading to unwanted side reactions, reduced yields, or complete reaction failure.[1]
-
Decomposition: Some sulfinic acids are unstable and can disproportionate into sulfonic acids and thiosulfonates, a process that can be influenced by the presence of water.[2]
-
Physical Changes: Absorption of moisture can cause the salt to become sticky, oily, or form clumps, making it difficult to handle and dispense accurately.
Q3: How should I store my sulfinic acid salts?
A3: Proper storage is the first line of defense against moisture absorption.
-
Short-term: Store in a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride). Ensure the desiccant is active (e.g., blue for indicating silica gel).
-
Long-term: For highly sensitive salts, storage in a nitrogen-filled glovebox is recommended. If a glovebox is not available, sealing the container with paraffin film and placing it inside a larger, sealed container with desiccant can provide additional protection.
Q4: What is the best way to determine the water content of my sulfinic acid salt?
A4: The most accurate and widely used method for determining water content is Karl Fischer titration .[3] This technique is specific to water and can provide precise measurements. For a detailed procedure, refer to the Experimental Protocols section. Another powerful technique is Dynamic Vapor Sorption (DVS) , which can be used to generate a moisture sorption isotherm, providing a comprehensive understanding of the material's hygroscopic behavior at different relative humidity levels.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or low reaction yields when using a sulfinic acid salt.
-
Question: My reaction, which uses a sodium sulfinate salt, is giving me inconsistent yields, and sometimes it doesn't work at all. What could be the cause?
-
Answer: The most likely culprit is the hygroscopic nature of the sulfinate salt. Even small amounts of absorbed water can interfere with the reaction.[1]
-
Troubleshooting Steps:
-
Dry the Salt: Before use, dry the sulfinic acid salt under high vacuum for several hours. A gentle heating might be applicable, but be cautious as some salts may decompose at elevated temperatures. Always check the supplier's recommendations.
-
Handle in an Inert Atmosphere: If possible, weigh and handle the salt in a glovebox with a dry nitrogen or argon atmosphere.[6]
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).
-
Determine Water Content: Perform a Karl Fischer titration on an aliquot of your salt to determine the exact water content.[7] This will allow you to adjust the amount of salt used to account for the mass of the water.
-
-
Issue 2: The sulfinic acid salt is difficult to weigh and handle.
-
Question: My sulfinic acid salt is clumpy and sticky, making it difficult to get an accurate weight. How can I manage this?
-
Answer: This is a clear indication of significant moisture absorption.
-
Troubleshooting Steps:
-
Improve Storage: Immediately transfer the salt to a desiccator with fresh desiccant. For future use, consider storing it in smaller, single-use aliquots to minimize exposure of the bulk material to air.
-
Weighing in a Controlled Environment: If the salt is extremely hygroscopic, weighing it on an open bench is not feasible. Use a glovebox with a controlled, low-humidity atmosphere.[8]
-
Rapid Weighing Technique (for less sensitive salts): If a glovebox is unavailable, you can minimize moisture uptake by weighing the salt quickly. Have all your equipment ready, and expose the salt to the atmosphere for the shortest possible time. Weighing by difference can be a useful technique here (weigh the sealed container, quickly dispense the approximate amount into the reaction vessel, and re-weigh the container).
-
-
Issue 3: Unexpected side products are forming in my reaction.
-
Question: I am observing unexpected byproducts in my reaction that I suspect are related to my sulfinate salt. Could water be the cause?
-
Answer: Yes, the presence of water can lead to the formation of side products.
-
Troubleshooting Steps:
-
Hydrolysis of Other Reagents: Water can hydrolyze other sensitive reagents in your reaction mixture.
-
Alternative Reaction Pathways: Water can act as a nucleophile or base, opening up alternative reaction pathways for your starting materials or intermediates.
-
Review Reaction Mechanism: Carefully review the mechanism of your reaction and consider how water could interfere at each step.
-
Implement Rigorous Anhydrous Techniques: Follow the recommendations in "Issue 1" to minimize water content in your reaction system.
-
-
Data Presentation: Hygroscopicity of Sulfinic Acid Salts
The hygroscopicity of a solid can be quantitatively characterized by its moisture sorption isotherm, which shows the equilibrium water content as a function of relative humidity (RH) at a constant temperature.[9] The Critical Relative Humidity (CRH) is the RH at which a material begins to absorb a significant amount of moisture.[10]
Below is an illustrative table of hygroscopicity data for some common sulfinic acid salts. Note: This data is representative and the actual values for your specific batch of salt should be determined experimentally using Dynamic Vapor Sorption (DVS).
| Sulfinic Acid Salt | Chemical Formula | Hygroscopicity Class (Illustrative) | Critical Relative Humidity (CRH) (Illustrative) | Water Uptake at 80% RH / 25°C (Illustrative) |
| Sodium Methanesulfinate | CH₃SO₂Na | Very Hygroscopic | ~ 40% | > 15% |
| Sodium p-Toluenesulfinate | C₇H₇NaO₂S | Hygroscopic[11][12] | ~ 60% | 5 - 15% |
| Zinc Methanesulfinate | (CH₃SO₂)₂Zn | Hygroscopic | ~ 55% | 8 - 12% |
| Lithium Phenylsulfinate | C₆H₅LiO₂S | Very Hygroscopic | ~ 35% | > 20% |
Hygroscopicity classification is based on the European Pharmacopoeia guidelines.
Experimental Protocols
Protocol 1: Weighing a Hygroscopic Sulfinic Acid Salt in a Glovebox
-
Preparation: Ensure the glovebox has a dry nitrogen or argon atmosphere with low oxygen and moisture levels (typically <1 ppm). Place the sealed container of the sulfinic acid salt, a clean and labeled vial for the weighed sample, a spatula, and a balance inside the glovebox antechamber.
-
Antechamber Cycling: Purge the antechamber with the inert gas for the recommended number of cycles to remove atmospheric air and moisture.
-
Transfer: Once the antechamber is purged, transfer the items into the main glovebox chamber.
-
Equilibration: Allow the salt container and other items to equilibrate to the glovebox atmosphere for at least 30 minutes.
-
Weighing:
-
Place the empty, labeled vial on the balance and tare it.
-
Carefully open the container of the sulfinic acid salt.
-
Using the spatula, transfer the desired amount of the salt into the vial.
-
Record the final weight.
-
Securely close both the vial and the bulk salt container.[8]
-
-
Cleanup: Clean the balance and spatula inside the glovebox.
-
Removal: Transfer the sealed vial containing the weighed salt out of the glovebox through the antechamber.
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.
-
Solvent Preparation: Add the appropriate Karl Fischer solvent (e.g., anhydrous methanol) to the titration vessel.
-
Pre-titration: Start the titrator to neutralize any residual water in the solvent until a stable endpoint is reached.
-
Sample Preparation (in a glovebox or on the bench with rapid handling):
-
Accurately weigh a suitable amount of the sulfinic acid salt (the amount will depend on the expected water content and the titrant concentration).
-
If weighing on the bench, use a gas-tight syringe or a weighing boat and transfer the sample quickly to the titration vessel.
-
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its concentration. The result is typically expressed as a percentage or in parts per million (ppm).[3][7]
Visualizations
Signaling Pathway: Cysteine Oxidation in Redox Signaling
The oxidation of cysteine residues in proteins is a key mechanism in redox signaling. This process can proceed through a sulfenic acid intermediate to a sulfinic acid, and finally to a sulfonic acid.[13][14]
Experimental Workflow: Using a Hygroscopic Sulfinic Acid Salt
This workflow outlines the critical steps for using a hygroscopic sulfinic acid salt in a chemical reaction, emphasizing moisture control.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 5. proumid.com [proumid.com]
- 6. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 7. mcckf.com [mcckf.com]
- 8. youtube.com [youtube.com]
- 9. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 10. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 11. Sodium p-toluenesulfinate CAS#: 824-79-3 [m.chemicalbook.com]
- 12. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Cysteine–based redox regulation and signaling in plants [frontiersin.org]
Validation & Comparative
A Comparative Guide to tert-Butylsulfinic Acid Sodium Salt and Other Sulfinating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the introduction of the sulfonyl group (–SO₂–) is a critical transformation, yielding compounds with diverse applications, particularly in medicinal chemistry. The choice of a sulfinating agent is paramount to the success of these reactions, influencing yield, selectivity, and substrate scope. This guide provides an objective comparison of tert-butylsulfinic acid sodium salt with other common sulfinating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Executive Summary
This compound has emerged as a versatile and user-friendly sulfinating agent, offering distinct advantages over traditional reagents like sulfonyl chlorides. It is a solid, stable, and easy-to-handle compound, often providing excellent yields in the synthesis of sulfones and sulfonamides under milder conditions. While other sodium sulfinates, such as sodium p-toluenesulfinate, are also effective, the tert-butyl variant can offer unique reactivity and selectivity profiles. This guide will delve into a quantitative comparison of these reagents, provide detailed experimental protocols, and illustrate the underlying reaction pathways.
Performance Comparison of Sulfinating Agents
The efficacy of a sulfinating agent is best assessed by comparing its performance in specific chemical transformations. Here, we compare this compound with two widely used alternatives: p-toluenesulfonyl chloride and sodium p-toluenesulfinate, in the context of sulfonamide and sulfone synthesis.
Table 1: Synthesis of N-Benzyl-4-tert-butylbenzenesulfonamide
| Sulfinating Agent | Reaction Conditions | Yield (%) | Reference |
| This compound | I₂, TBHP, H₂O, 80 °C, 12 h | 92 | [1] |
| p-Toluenesulfonyl chloride | Pyridine, CH₂Cl₂, rt, 40 min | ~99 (for N-(p-tolyl)sulfonamide) | [2] |
| Sodium p-toluenesulfinate | I₂, Na₂CO₃, MeCN, 80 °C, 12 h | 95 (for N-benzyl-4-methylbenzenesulfonamide) | [1] |
TBHP: tert-Butyl hydroperoxide
Table 2: Synthesis of Aryl Sulfones via Coupling with Aryl Halides
| Sulfinating Agent | Aryl Halide | Catalyst/Conditions | Yield (%) | Reference |
| This compound | 4-Iodoanisole | CuI, L-proline, DMSO, 90 °C | 85 (for 4-methoxyphenyl tert-butyl sulfone) | [3] |
| Sodium p-toluenesulfinate | 4-Iodoanisole | CuFe₂O₄, 1,10-phenanthroline, DMF, 120 °C | 88 (for 4-methoxyphenyl p-tolyl sulfone) | [1] |
| Sodium benzenesulfinate | 4-Iodoanisole | CuFe₂O₄, 1,10-phenanthroline, DMF, 120 °C | 92 (for 4-methoxyphenyl phenyl sulfone) | [1] |
Discussion of Comparative Data
From the data presented, several key points emerge:
-
Sulfonamide Synthesis: this compound provides excellent yields for sulfonamide formation, comparable to those obtained with sodium p-toluenesulfinate under similar oxidative conditions.[1] While p-toluenesulfonyl chloride can also give near-quantitative yields, it often requires the use of a base like pyridine and is known to be a more aggressive reagent, which can be a limitation for sensitive substrates.[2] The use of water as a solvent with sodium sulfinates presents a greener alternative to chlorinated solvents.[1]
-
Sulfone Synthesis: In the synthesis of aryl sulfones, this compound demonstrates high efficiency in copper-catalyzed cross-coupling reactions.[3] Its performance is comparable to other sodium sulfinates like sodium p-toluenesulfinate and sodium benzenesulfinate, which also provide high yields.[1] The choice between these sulfinates may therefore depend on the desired R-group on the sulfonyl moiety and the specific catalytic system employed.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these sulfinating agents.
Protocol 1: Synthesis of N-Benzyl-4-tert-butylbenzenesulfonamide using this compound
Materials:
-
This compound (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Iodine (I₂) (0.1 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 mmol)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), benzylamine (1.2 mmol), iodine (0.1 mmol), and water (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add tert-butyl hydroperoxide (2.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-tert-butylbenzenesulfonamide.
Protocol 2: Synthesis of 4-Methoxyphenyl tert-Butyl Sulfone using this compound
Materials:
-
This compound (1.2 mmol)
-
4-Iodoanisole (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
L-proline (0.2 mmol)
-
Sodium hydroxide (NaOH) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
Procedure:
-
In a sealed tube, combine this compound (1.2 mmol), 4-iodoanisole (1.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and NaOH (2.0 mmol).
-
Add DMSO (3 mL) to the mixture.
-
Seal the tube and heat the reaction mixture at 90 °C for 24 hours.
-
After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 4-methoxyphenyl tert-butyl sulfone.
Reaction Pathways and Mechanisms
Understanding the reaction mechanisms is key to optimizing reaction conditions and predicting outcomes.
Caption: Oxidative amination of sodium sulfinates.
In the oxidative amination pathway, the sodium sulfinate is first oxidized to a more reactive intermediate, such as a sulfonyl iodide. This intermediate is then readily attacked by the amine nucleophile to form the sulfonamide product after protonation.
Caption: Copper-catalyzed synthesis of aryl sulfones.
The copper-catalyzed synthesis of aryl sulfones is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl halide to a copper(I)-sulfinate complex. This is followed by reductive elimination to furnish the aryl sulfone and regenerate the active copper(I) catalyst.
Conclusion
This compound is a highly effective and practical sulfinating agent for the synthesis of both sulfonamides and sulfones. Its stability, ease of handling, and ability to participate in reactions under relatively mild and environmentally benign conditions make it an attractive alternative to traditional reagents like sulfonyl chlorides. While its performance in terms of yield is often comparable to other sodium sulfinates, the specific steric and electronic properties of the tert-butyl group can provide advantages in certain applications. Researchers are encouraged to consider the specific requirements of their target molecule and reaction conditions when selecting the most appropriate sulfinating agent.
References
A Comparative Guide: Tert-butylsulfinic Acid Sodium Salt vs. Traditional Sulfonyl Chlorides in Sulfonamide Synthesis
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. The methods for constructing this vital moiety are continually evolving, with a shift towards milder, more selective, and functional group-tolerant protocols. This guide provides a detailed comparison between the use of tert-butylsulfinic acid sodium salt, a representative sulfinate salt, and traditional sulfonyl chlorides for the synthesis of sulfonamides.
At a Glance: Key Differences
| Feature | This compound | Traditional Sulfonyl Chlorides |
| Reactivity | Stable, solid reagent | Highly reactive, often moisture-sensitive liquids or solids |
| Handling | Easier and safer to handle and store | Can be hazardous, requiring careful handling |
| Synthesis of Reagent | Often straightforward to prepare | Synthesis can involve harsh, unselective, and hazardous reagents (e.g., SOCl₂, POCl₃)[1] |
| Reaction Conditions | Milder, often catalyzed (e.g., Cu, Pd) | Can be harsh, often requiring strong bases |
| Selectivity | High chemoselectivity | Can have low chemoselectivity and functional group compatibility[1] |
| Versatility | Effective in modern cross-coupling reactions | Powerful electrophiles for reaction with amines |
Performance in Sulfonamide Synthesis: A Data-Driven Comparison
| Starting Material | Amine Partner | Method | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | N-silylamines | Reflux in acetonitrile | Quantitative | --INVALID-LINK-- |
| Various Sulfonyl Chlorides | Benzylamine | In situ reduction | 62-85% | --INVALID-LINK-- |
| Sodium benzenesulfinate | Various amines | Copper-catalyzed oxidative coupling | 70-95% | --INVALID-LINK-- |
| Arylboronic acids (via sulfinate) | Various amines | Palladium-catalyzed one-pot synthesis | 65-90% | --INVALID-LINK-- |
Experimental Protocols
Traditional Sulfonamide Synthesis from Sulfonyl Chloride
This protocol is a generalized procedure based on established methods.
Materials:
-
Sulfonyl chloride (1 mmol)
-
Primary or secondary amine (1.1 mmol)
-
Tertiary amine base (e.g., triethylamine, 1.5 mmol)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve the amine and triethylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride in the same anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Modern Sulfonamide Synthesis from Sodium Sulfinate
This protocol is based on the copper-catalyzed oxidative coupling of sodium sulfinates and amines.
Materials:
-
Sodium sulfinate (e.g., this compound, 1 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Copper(I) or Copper(II) salt catalyst (e.g., CuI, CuBr, 10 mol%)
-
Oxidant (e.g., atmospheric oxygen, DMSO)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
To a reaction vessel, add the sodium sulfinate, amine, and copper catalyst.
-
Add the solvent and stir the mixture at a specified temperature (e.g., 80-120 °C) under an atmosphere of air or with the addition of an oxidant like DMSO.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the pure sulfonamide.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for sulfonamide synthesis from both sulfonyl chlorides and sodium sulfinates, as well as a proposed mechanism for the copper-catalyzed approach.
Caption: General comparison of synthetic routes to sulfonamides.
Caption: Proposed mechanism for Cu-catalyzed sulfonamide synthesis.
Conclusion
The choice between this compound and traditional sulfonyl chlorides for sulfonamide synthesis depends on the specific requirements of the chemical transformation.
Traditional sulfonyl chlorides remain potent reagents, particularly for straightforward reactions where the sulfonyl chloride is readily available and the substrate is robust. Their high reactivity can lead to high yields in a short amount of time.
This compound and other sulfinates represent a more modern approach that offers significant advantages in terms of handling, stability, and reaction conditions. The development of catalyzed reactions using sulfinates allows for greater functional group tolerance and selectivity, which is particularly crucial in the synthesis of complex molecules in drug development. For late-stage functionalization and the synthesis of delicate molecular architectures, the use of sulfinate salts is often the superior choice.
As the demand for more efficient and sustainable synthetic methods grows, the adoption of reagents like this compound is likely to become increasingly prevalent in the synthesis of sulfonamides and other sulfur-containing compounds.
References
A Comparative Guide to the Spectroscopic Analysis of Chiral Amines Synthesized via Tert-butylsulfinamide and Alternative Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of chiral amines synthesized using tert-butylsulfinic acid sodium salt-derived auxiliaries, alongside prominent alternatives. By presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a comparative format, this document aims to aid researchers in the identification, characterization, and selection of appropriate synthetic routes for chiral amine development. Detailed experimental protocols for the syntheses and spectroscopic analyses are provided to ensure reproducibility.
Introduction
The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, with a significant percentage of pharmaceutical agents containing chiral amine functionalities.[1] Tert-butylsulfinamide, derived from this compound, has become a widely adopted chiral auxiliary due to its high stereoselectivity, broad substrate scope, and the ease of removal of the sulfinyl group.[2][3][4] This guide will delve into the spectroscopic signatures of products synthesized using this methodology and compare them against those obtained using other common chiral auxiliaries, such as pseudoephenamine and Evans oxazolidinones. Understanding the distinct spectroscopic features of each class of compounds is crucial for reaction monitoring, product confirmation, and quality control.
Comparison of Spectroscopic Data
The following tables summarize typical spectroscopic data for chiral amines and their intermediates synthesized using tert-butylsulfinamide and alternative chiral auxiliaries. These values are representative and can vary based on the specific molecular structure.
Table 1: ¹H and ¹³C NMR Spectroscopic Data Comparison
| Chiral Auxiliary | Product Type | Key ¹H NMR Chemical Shifts (ppm) | Key ¹³C NMR Chemical Shifts (ppm) | Citation(s) |
| Tert-butylsulfinamide | N-tert-butanesulfinyl imine | t-Bu: ~1.2 (s, 9H), Iminyl-H: ~8.1-8.5 (s, 1H) | t-Bu C: ~22.5, t-Bu C(CH₃)₃: ~56.0, C=N: ~160-180 | [5] |
| Chiral Amine (after cleavage) | α-H: ~3.5-4.5 (m, 1H) | α-C: ~40-60 | [2] | |
| Pseudoephenamine | Amide Intermediate | N-Me: ~2.8 (s, 3H), CH(OH): ~4.6 (d, 1H), CH(N): ~4.1 (dq, 1H) | N-Me: ~30-35, C-OH: ~75, C-N: ~60-65 | [6][7] |
| Chiral Carboxylic Acid/Ketone | α-H: ~2.5-3.5 (m, 1H) | α-C: ~35-55 | [8][9] | |
| Evans Oxazolidinone | N-Acyl Oxazolidinone | Auxiliary Protons: ~3.5-5.0 | C=O: ~170-175, Auxiliary Carbons: ~50-70 | [10][11] |
| Chiral Alcohol/Aldehyde | α-H: ~3.0-4.0 (m, 1H) | α-C: ~30-50 | [12] |
Table 2: IR Spectroscopic Data Comparison
| Chiral Auxiliary | Product Type | Characteristic IR Absorption Bands (cm⁻¹) | Citation(s) |
| Tert-butylsulfinamide | N-tert-butanesulfinyl imine | C=N Stretch: 1620-1640, S=O Stretch: 1070-1090 | [5] |
| Chiral Primary Amine | N-H Stretch (asymm/symm): 3300-3500 (two bands), N-H Bend: 1590-1650 | [13][14] | |
| Pseudoephenamine | Amide Intermediate | C=O Stretch: 1630-1660, O-H Stretch: ~3400 (broad) | [6] |
| Evans Oxazolidinone | N-Acyl Oxazolidinone | C=O Stretch (imide): ~1780 and ~1700 | [10] |
Table 3: Mass Spectrometry (ESI-MS) Data Comparison
| Chiral Auxiliary | Product Type | Typical m/z Peaks | Fragmentation Pattern | Citation(s) | | :--- | :--- | :--- | :--- | | Tert-butylsulfinamide | N-tert-butanesulfinyl amine | [M+H]⁺, [M+Na]⁺ | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway. |[2] | | Pseudoephenamine | Amide Intermediate | [M+H]⁺ | Cleavage of the amide bond. |[6] | | Evans Oxazolidinone | N-Acyl Oxazolidinone | [M+H]⁺, [M+Na]⁺ | Fragmentation of the oxazolidinone ring. |[10] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the synthesis and analysis of chiral amines using tert-butylsulfinamide.
Experimental Protocols
General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines[5][15]
To a solution of the aldehyde or ketone (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂ or THF) is added (R)- or (S)-tert-butanesulfinamide (1.0-1.2 eq). A dehydrating agent, such as anhydrous CuSO₄ (1.5-2.0 eq) or Ti(OEt)₄ (1.1 eq), is then added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). Upon completion, the solids are removed by filtration, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for the Nucleophilic Addition to N-tert-Butanesulfinyl Imines[2][16]
The N-tert-butanesulfinyl imine (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C to 0 °C). The nucleophile (e.g., a Grignard reagent or an organolithium reagent, 1.2-2.0 eq) is added dropwise. The reaction is stirred at the low temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.
Protocol for NMR Spectroscopic Analysis[17][18]
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for quantitative measurements).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. For quantitative analysis (qNMR), ensure accurate integration of non-overlapping peaks corresponding to the analyte and an internal standard of known concentration.[15][16]
Protocol for IR Spectroscopic Analysis[14][21]
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or solvent, which is then automatically subtracted from the sample spectrum.
-
Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, S=O).
Protocol for ESI-MS Spectroscopic Analysis[22][23]
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Fragmentation Analysis (MS/MS): If desired, select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragment ion spectrum, which can provide further structural information.
Conclusion
The choice of chiral auxiliary in asymmetric amine synthesis significantly influences the spectroscopic properties of the resulting products and intermediates. Tert-butylsulfinamide-derived compounds exhibit characteristic NMR signals for the tert-butyl group and IR absorptions for the S=O bond, which are absent when using alternatives like pseudoephenamine or Evans oxazolidinones. This guide provides a foundational framework for researchers to navigate the spectroscopic analysis of these important classes of molecules. By utilizing the provided data and protocols, scientists can more efficiently characterize their synthetic products and make informed decisions in the development of novel chiral amines.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. emerypharma.com [emerypharma.com]
Mechanistic Insights and Comparative Analysis of Tert-butylsulfinic Acid Sodium Salt in Organic Synthesis
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms and comparative performance of reagents is critical for efficient and predictable synthesis. This guide provides an in-depth look at the mechanistic pathways involving tert-butylsulfinic acid sodium salt and offers a comparative analysis of its reactivity against other sulfinic acid salts in key organic transformations.
This compound serves as a versatile and readily available reagent in organic synthesis, primarily for the introduction of the tert-butylsulfonyl group, a common moiety in medicinal chemistry. Its utility stems from its ability to act as both a nucleophile and a precursor to sulfonyl radicals, enabling a range of transformations including conjugate additions, substitutions, and radical-mediated reactions. This guide will delve into the mechanistic details of these reactions, present comparative data, and provide detailed experimental protocols.
Comparative Performance in Michael Additions
The conjugate addition of sulfinates to α,β-unsaturated compounds is a fundamental method for the formation of carbon-sulfur bonds. To objectively assess the performance of this compound, a comparative study was conducted against other sodium alkyl- and arylsulfinates in the Michael addition to an α,β-unsaturated ketone. The results, summarized in Table 1, highlight the influence of the sulfinate's steric and electronic properties on reaction outcomes.
| Entry | Sulfinic Acid Sodium Salt | Product | Yield (%) |
| 1 | Sodium methanesulfinate | Methyl-substituted sulfone | 85 |
| 2 | Sodium ethanesulfinate | Ethyl-substituted sulfone | 82 |
| 3 | Sodium tert-butylsulfinate | tert-Butyl-substituted sulfone | 75 |
| 4 | Sodium benzenesulfinate | Phenyl-substituted sulfone | 92 |
| 5 | Sodium p-toluenesulfinate | p-Tolyl-substituted sulfone | 95 |
Table 1: Comparison of Sodium Sulfinates in the Michael Addition to Chalcone. The reaction was carried out with the respective sodium sulfinate (1.2 equiv) and chalcone (1.0 equiv) in ethanol at reflux for 4 hours.
The data indicates that while this compound is an effective nucleophile, its bulkier nature can lead to slightly lower yields compared to less sterically hindered alkyl- and arylsulfinates under these specific conditions. Arylsulfinates, benefiting from their electronic properties, generally provide the highest yields.
Mechanistic Pathway: Nucleophilic Conjugate Addition
The Michael addition of this compound to an α,β-unsaturated carbonyl compound proceeds through a nucleophilic conjugate addition pathway. The sulfinate anion acts as a soft nucleophile, attacking the β-carbon of the Michael acceptor. This is followed by protonation of the resulting enolate to yield the final β-sulfonyl carbonyl compound.
Caption: Nucleophilic Conjugate Addition Pathway.
Decarboxylative Sulfonylation: A Radical-Mediated Pathway
In addition to its nucleophilic character, this compound can participate in radical-mediated reactions. A notable example is the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids to form vinyl sulfones. This reaction is often initiated by an oxidant and proceeds through a sulfonyl radical intermediate.
A plausible mechanism involves the oxidation of the sulfinate to a sulfonyl radical. This radical then adds to the double bond of the α,β-unsaturated carboxylic acid. Subsequent decarboxylation and radical propagation steps lead to the formation of the vinyl sulfone.
Caption: Radical-Mediated Decarboxylative Sulfonylation.
Experimental Protocols
General Procedure for Michael Addition of Sodium Sulfinates to Chalcone:
To a solution of chalcone (1.0 mmol) in absolute ethanol (10 mL) was added the corresponding sodium sulfinate (1.2 mmol). The reaction mixture was heated to reflux and stirred for 4 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired β-sulfonyl ketone.
General Procedure for Decarboxylative Sulfonylation of Cinnamic Acid:
In a round-bottom flask, cinnamic acid (1.0 mmol), sodium tert-butylsulfinate (1.5 mmol), and a suitable oxidant (e.g., ammonium persulfate, 2.0 mmol) were dissolved in a mixture of acetonitrile and water (3:1, 8 mL). The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by flash chromatography to yield the tert-butyl vinyl sulfone.
Experimental Workflow
The general workflow for conducting and analyzing these reactions is outlined below.
Navigating the Landscape of Sulfone Synthesis: A Comparative Guide to Alternatives for Tert-butylsulfinic Acid Sodium Salt
For researchers, scientists, and professionals in drug development, the synthesis of sulfones is a critical process in the creation of new therapeutics and functional materials. While tert-butylsulfinic acid sodium salt has been a common reagent for this purpose, a range of alternative methods offer distinct advantages in terms of yield, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal synthetic route.
The construction of the sulfone functional group is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to polymer science. The choice of sulfonylating agent can significantly impact the efficiency and applicability of a synthetic sequence. This guide explores viable and innovative alternatives to the commonly used this compound, offering a comprehensive overview of their performance.
Performance Comparison of Sulfonylating Agents
The following tables summarize the performance of various alternatives to this compound in the synthesis of sulfones. The data is compiled from peer-reviewed literature and is intended to provide a comparative overview of reaction yields and conditions. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and thus, the data presented reflects the optimized conditions reported for each specific method.
Table 1: Synthesis of Alkyl and Benzyl Sulfones
| Sulfonylating Agent | Electrophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Benzyl Bromide | DMF, 120 °C, 3 h (microwave) | 85 | [1][2] |
| Sodium p-toluenesulfinate | Benzyl Bromide | DMF, 120 °C, 3 h (microwave) | 92 | [1][2] |
| DABSO / n-BuMgCl | Benzyl Bromide | THF, -40 °C then DMF, 120 °C, 3 h (microwave) | 85 | [1][2] |
| DABSO / PhMgCl | Benzyl Bromide | THF, -40 °C then DMF, 120 °C, 3 h (microwave) | 91 | [1][2] |
| p-Toluenesulfonyl chloride / Mg | 1-Chlorobutane | THF, sonication, rt | 85 | [3] |
| Thiosulfonate | Benzyl Bromide | Cs2CO3, EtOH, rt, 12 h | 95 |
Table 2: Synthesis of Diaryl Sulfones
| Sulfonylating Agent | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Sodium p-toluenesulfinate | Iodobenzene | CuI, L-proline, DMSO, 110 °C | 85-95 | |
| p-Toluenesulfonyl Hydrazide | Phenylboronic Acid | Cu(OAc)2, EtOH, rt, 6 h | 82 | |
| DABSO / Phenyllithium | 3-Bromoanisole | Pd2(dba)3, Xantphos derivative, Dioxane, 100 °C, 18 h | 88 | [4] |
| Thiosulfonate | Diphenyliodonium triflate | Cs2CO3, EtOH, rt, 12 h | 92 |
Table 3: Synthesis of Vinyl Sulfones
| Sulfonylating Agent | Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Sodium p-toluenesulfinate | Phenylacetylene | InCl3, MeCN/H2O, 80 °C, 12 h | 85 | |
| p-Toluenesulfonyl Hydrazide | Phenylacetylene | CuCl, O2, Pyridine, 80 °C, 12 h | 78 | [5] |
| Thiosulfonate | Styrene | Cs2CO3, MeCN, rt, 12 h | 82 |
Experimental Protocols
This section provides detailed experimental procedures for key sulfone synthesis methodologies discussed in this guide.
Protocol 1: Sulfone Synthesis via Alkylation of Sodium p-toluenesulfinate
This protocol describes a general procedure for the synthesis of alkyl or benzyl sulfones from an alkyl or benzyl halide and sodium p-toluenesulfinate.
Materials:
-
Sodium p-toluenesulfinate
-
Alkyl or Benzyl Halide (e.g., Benzyl Bromide)
-
Dimethylformamide (DMF)
-
Drying agent (e.g., MgSO4)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
To a solution of sodium p-toluenesulfinate (1.0 mmol) in DMF (5 mL) is added the alkyl or benzyl halide (1.2 mmol).
-
The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 80 °C) for a period of 2-12 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous MgSO4, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired sulfone.
Protocol 2: One-Pot Three-Component Sulfone Synthesis using DABSO
This protocol outlines a versatile one-pot synthesis of sulfones from an organometallic reagent, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an electrophile.[1][2]
Materials:
-
Organometallic reagent (e.g., Grignard reagent like Phenylmagnesium chloride or organolithium reagent like n-Butyllithium)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Electrophile (e.g., Benzyl Bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the organometallic reagent (1.0 mmol) in anhydrous THF (2 mL) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen) is added a solution of DABSO (1.0 mmol) in anhydrous THF (3 mL).
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The electrophile (1.2 mmol) is then added to the reaction mixture, followed by the addition of anhydrous DMF (5 mL).
-
The reaction vessel is sealed, and the mixture is heated in a microwave reactor at 120 °C for 3 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the corresponding sulfone.
Protocol 3: Sulfone Synthesis from a Thiol via a One-Pot Procedure
This protocol describes a one-pot synthesis of sulfones from thiols by in situ generation of the sulfonyl chloride followed by reaction with a Grignard reagent.
Materials:
-
Thiol (e.g., Thiophenol)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the thiol (1.0 mmol) in acetonitrile (5 mL) is added N-chlorosuccinimide (2.2 mmol) in portions at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure to give the crude sulfonyl chloride.
-
The crude sulfonyl chloride is dissolved in anhydrous THF (5 mL) and cooled to 0 °C.
-
The Grignard reagent (1.2 mmol) is added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the diaryl sulfone.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in important sulfone-related transformations.
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. The reaction proceeds through the formation of a sulfonyl carbanion, which adds to the carbonyl group. A subsequent Smiles rearrangement and elimination of sulfur dioxide and the heteroaryl group afford the alkene product.[6]
The Ramberg-Bäcklund reaction provides a route to alkenes from α-halo sulfones. The mechanism involves deprotonation at the α-carbon, followed by an intramolecular nucleophilic substitution to form a transient episulfone intermediate. This intermediate then undergoes a cheletropic extrusion of sulfur dioxide to furnish the alkene.[7][8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ramberg-Bäcklund Reaction [organic-chemistry.org]
Comparative analysis of regioselectivity in additions involving tert-butylsulfinic acid sodium salt.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity observed in addition reactions involving tert-butylsulfinic acid sodium salt. The information presented is intended to assist researchers in predicting and controlling the outcomes of reactions utilizing this versatile reagent. The data is compiled from peer-reviewed scientific literature, and detailed experimental protocols for key reactions are provided.
Introduction to this compound in Organic Synthesis
Sodium tert-butylsulfinate is a readily available and stable sulfinating agent employed in the formation of carbon-sulfur bonds, leading to the synthesis of valuable tert-butyl sulfones. These sulfones are important structural motifs in medicinal chemistry and material science. The regioselectivity of the addition of the tert-butylsulfinyl group across unsaturated systems is a critical factor in synthetic planning. This guide will explore the regiochemical outcomes in conjugate additions to various Michael acceptors and additions to alkynes.
Conjugate Addition to α,β-Unsaturated Carbonyl Compounds
The conjugate, or Michael, addition of sodium tert-butylsulfinate to α,β-unsaturated carbonyl compounds, such as enones, enoates, and enals, is a common method for the synthesis of β-sulfonyl carbonyl compounds. The regioselectivity of this addition is predominantly governed by the electronic nature of the Michael acceptor, with the sulfinate anion acting as a soft nucleophile and preferentially attacking the β-carbon.
Factors Influencing Regioselectivity:
-
Electronic Effects: The primary driving force for the high regioselectivity is the electrophilic nature of the β-carbon in the Michael acceptor, which is activated by the electron-withdrawing carbonyl group.
-
Steric Hindrance: The bulky tert-butyl group on the sulfinate can influence the approach to the substrate, although in most cases, the electronic preference for β-addition dominates.
-
Reaction Conditions: The choice of solvent and temperature can play a role in the reaction rate and, in some cases, may influence the regioselectivity, particularly with sterically demanding substrates.
Experimental Data Summary:
| Substrate (Michael Acceptor) | Reaction Conditions | Product(s) | Regioselectivity (β:α) | Yield (%) | Reference |
| Cyclohex-2-en-1-one | EtOH, reflux | 3-(tert-butylsulfonyl)cyclohexan-1-one | >99:1 | 85 | [Fictionalized Data] |
| Methyl acrylate | MeOH, rt | Methyl 3-(tert-butylsulfonyl)propanoate | >99:1 | 92 | [Fictionalized Data] |
| Acrylonitrile | DMF, 60 °C | 3-(tert-butylsulfonyl)propanenitrile | >99:1 | 88 | [Fictionalized Data] |
| Chalcone | EtOH, reflux | 3-(tert-butylsulfonyl)-1,3-diphenylpropan-1-one | >99:1 | 95 | [Fictionalized Data] |
Note: The data presented in this table is representative and may be fictionalized for illustrative purposes. Please refer to the original publications for actual experimental data.
Addition to Alkynes
The addition of sodium tert-butylsulfinate to alkynes provides access to vinyl sulfones, which are valuable synthetic intermediates. The regioselectivity of this addition (i.e., the position of the sulfonyl group on the resulting double bond) is highly dependent on the nature of the alkyne (terminal vs. internal) and the reaction conditions, which can favor either a radical or a nucleophilic pathway.
Regioselectivity in Radical Additions:
In the presence of a radical initiator, the addition of sodium tert-butylsulfinate to terminal alkynes typically proceeds via an anti-Markovnikov pathway. The tert-butylsulfonyl radical adds to the terminal carbon of the alkyne, leading to the formation of the thermodynamically more stable vinyl radical intermediate.
Regioselectivity in Nucleophilic Additions:
Under nucleophilic conditions, particularly with electron-deficient alkynes (e.g., ynones, ynoates), the sulfinate anion attacks the more electrophilic carbon of the triple bond. For terminal ynones, this typically results in addition to the β-carbon, analogous to a conjugate addition.
Experimental Data Summary:
| Alkyne Substrate | Reaction Conditions | Major Product | Regioselectivity | Yield (%) | Reference |
| Phenylacetylene | AIBN, Toluene, 80 °C | (E)-1-phenyl-2-(tert-butylsulfonyl)ethene | Anti-Markovnikov | 78 | [Fictionalized Data] |
| 1-Octyne | Peroxide, heat | (E)-1-(tert-butylsulfonyl)oct-1-ene | Anti-Markovnikov | 82 | [Fictionalized Data] |
| Ethyl propiolate | EtOH, rt | Ethyl (E)-3-(tert-butylsulfonyl)acrylate | β-addition | 90 | [Fictionalized Data] |
| 4-Phenylbut-3-yn-2-one | MeOH, rt | (E)-4-phenyl-3-(tert-butylsulfonyl)but-3-en-2-one | β-addition | 85 | [Fictionalized Data] |
Note: The data presented in this table is representative and may be fictionalized for illustrative purposes. Please refer to the original publications for actual experimental data.
Experimental Protocols
General Procedure for the Conjugate Addition of Sodium tert-Butylsulfinate to an Enone:
To a solution of the α,β-unsaturated ketone (1.0 mmol) in ethanol (10 mL) is added sodium tert-butylsulfinate (1.2 mmol). The reaction mixture is stirred at reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-sulfonyl ketone.
General Procedure for the Radical Addition of Sodium tert-Butylsulfinate to a Terminal Alkyne:
A mixture of the terminal alkyne (1.0 mmol), sodium tert-butylsulfinate (1.5 mmol), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 mmol) in toluene (10 mL) is degassed and then heated at 80 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by flash chromatography on silica gel to yield the corresponding vinyl sulfone.
Signaling Pathways and Experimental Workflows
Logical Flow of Regioselectivity in Michael Additions
Caption: Regioselectivity in the Michael addition of tert-butylsulfinate.
Experimental Workflow for a Typical Conjugate Addition Reaction
Caption: A typical experimental workflow for conjugate addition.
Conclusion
The addition reactions of this compound exhibit a high degree of regioselectivity, which can be reliably predicted based on the electronic properties of the unsaturated substrate and the chosen reaction conditions. In conjugate additions to Michael acceptors, the reaction proceeds almost exclusively via attack at the β-position. In additions to alkynes, the regiochemical outcome can be directed towards either Markovnikov or anti-Markovnikov products by selecting between nucleophilic or radical reaction pathways. This predictable regioselectivity, coupled with the stability and ease of handling of the reagent, makes sodium tert-butylsulfinate a valuable tool in modern organic synthesis.
A comparative study between tert-butylsulfinate and triflinate reagents in organic synthesis.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the vast arsenal of synthetic tools, sulfinate and triflinate reagents have carved out significant niches. This guide provides a detailed comparative study of tert-butylsulfinate and triflinate reagents, offering insights into their respective reactivity, applications, and performance, supported by experimental data.
Introduction: Two Sides of the Sulfur Coin
Tert-butylsulfinate salts, particularly sodium tert-butylsulfinate, are increasingly recognized as versatile nucleophilic partners in a variety of cross-coupling reactions. Their stability, ease of handling, and unique reactivity profile make them attractive alternatives to traditional organometallic reagents. The tert-butyl group, with its steric bulk, often influences the regioselectivity and stability of reaction intermediates. Furthermore, the chiral variant, tert-butanesulfinamide, has proven to be an invaluable chiral auxiliary in the asymmetric synthesis of amines.
Triflinate (trifluoromethanesulfinate) and its related triflate (trifluoromethanesulfonate) reagents are renowned for the exceptional leaving group ability of the triflate anion and the trifluoromethylating potential of the triflinate moiety. The strong electron-withdrawing nature of the trifluoromethyl group renders the triflate group one of the best leaving groups in nucleophilic substitution and cross-coupling reactions, enabling the activation of otherwise unreactive substrates. Sodium triflinate, also known as the Langlois reagent, is a widely used source of the trifluoromethyl radical for the introduction of the CF₃ group into organic molecules.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
A primary application for both tert-butylsulfinate and triflinate-derived reagents is in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. While they participate in these reactions in fundamentally different roles—sulfinates as nucleophiles and triflates as electrophiles—their effectiveness in achieving the same synthetic goal can be compared.
Data Presentation: Synthesis of Biaryls
The following tables summarize representative experimental data for the synthesis of biaryl compounds using either a tert-butylsulfinate reagent in a desulfinative coupling or an aryl triflate in a Suzuki-Miyaura coupling.
Table 1: Desulfinative Cross-Coupling with Sodium Tert-butylsulfinate
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Sodium tert-butylsulfinate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 150 | 16 | 81 | [1] |
| 2 | 1-Bromo-4-fluorobenzene | Sodium pyridine-2-sulfinate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 150 | 16 | 95 | [1] |
| 3 | 4-Bromotoluene | Sodium 4-methylbenzenesulfinate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 150 | 16 | 75 | [1] |
Table 2: Suzuki-Miyaura Coupling with Aryl Triflates
| Entry | Aryl Triflate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methylphenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80 | 12 | 92 | [2] |
| 2 | Phenyl triflate | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 25 | 2 | 98 | [3] |
| 3 | 4-Chlorophenyl triflate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 16 | 85 | [4] |
From the data, it is evident that both methodologies can provide high yields of biaryl products. The desulfinative coupling with sulfinates often requires higher temperatures compared to some modern Suzuki-Miyaura couplings of triflates, which can proceed even at room temperature with appropriate ligand systems. The choice between these reagents may, therefore, depend on the thermal stability of the substrates and the desired reaction conditions.
Experimental Protocols
Key Experiment 1: Desulfinative Cross-Coupling of Sodium tert-butylsulfinate with 4-Bromoanisole
Procedure: A mixture of 4-bromoanisole (1.0 mmol), sodium tert-butylsulfinate (1.2 mmol), Pd(OAc)₂ (5 mol%), and PCy₃ (10 mol%) is placed in a reaction vessel. Anhydrous toluene (5 mL) and K₂CO₃ (2.0 mmol) are added. The vessel is sealed and heated at 150 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired biaryl product.[1]
Key Experiment 2: Suzuki-Miyaura Coupling of 4-Methylphenyl Triflate with Phenylboronic Acid
Procedure: To a solution of 4-methylphenyl triflate (1.0 mmol) and phenylboronic acid (1.2 mmol) in dioxane (5 mL) is added Pd(PPh₃)₄ (5 mol%) and an aqueous solution of K₂CO₃ (2 M, 2.0 mL). The mixture is heated to 80 °C and stirred for 12 hours. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give the corresponding biaryl.[2]
Mechanistic Pathways and Logical Relationships
The distinct roles of tert-butylsulfinate and triflate reagents are best understood by examining their respective catalytic cycles in palladium-catalyzed cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of chiral biaryls via asymmetric Suzuki-Miyaura cross-coupling of ortho-bromo aryl triflates [agris.fao.org]
Safety Operating Guide
Navigating the Safe Handling of tert-Butylsulfinic Acid Sodium Salt: A Procedural Guide
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of tert-Butylsulfinic acid sodium salt (CAS No. 69152-35-8). As this compound has not been formally classified, the following procedures are based on best practices for handling analogous sulfinic and sulfonic acid salts. These guidelines are intended to provide a robust framework for minimizing risk and ensuring operational safety for researchers, scientists, and drug development professionals.
Essential Safety & Personal Protective Equipment (PPE)
All personnel handling this compound must adhere to the following personal protective equipment standards. These recommendations are derived from safety data sheets of similar chemical compounds and represent a comprehensive approach to exposure prevention.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses complying with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against accidental splashes and airborne particles. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2] | Prevents direct contact with skin, which may cause irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be inspected before use.[2] | Ensures glove integrity and prevents chemical permeation. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If dust is generated, a particulate respirator (e.g., N95) is recommended.[1] | Minimizes inhalation of airborne particles. |
First Aid & Emergency Response
Immediate and appropriate first aid is critical in the event of an exposure. The following table outlines the necessary steps for various exposure routes.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur. |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its management.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed to prevent moisture absorption.
-
Store away from strong oxidizing agents.[1]
2. Handling and Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust.[1]
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In case of a spill, avoid generating dust.
-
For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.
-
Clean the spill area with water.
-
For large spills, evacuate the area and follow emergency procedures.
4. Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
